4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
Description
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Properties
IUPAC Name |
4-bromo-2-methoxy-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOPVNVACJOOAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30739492 | |
| Record name | 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30739492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944805-63-4 | |
| Record name | 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30739492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene (CAS 944805-63-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene, a key building block in modern organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in drug discovery and materials science.
Introduction and Molecular Overview
This compound, also known by synonyms such as 5-bromo-2-methoxybenzotrifluoride, is a substituted aromatic compound with the CAS number 944805-63-4. Its molecular structure, featuring a bromine atom, a methoxy group, and a trifluoromethyl group on a benzene ring, makes it a highly versatile intermediate in organic synthesis. The interplay of these functional groups dictates its reactivity, allowing for selective transformations at different positions of the aromatic core.
The trifluoromethyl group, a common motif in pharmaceuticals, enhances metabolic stability and lipophilicity of target molecules. The bromine atom serves as an excellent leaving group in a variety of cross-coupling reactions, providing a convenient handle for the construction of complex molecular architectures. The methoxy group, an electron-donating group, influences the regioselectivity of electrophilic aromatic substitution reactions. This unique combination of functional groups makes this compound a valuable precursor for the synthesis of novel therapeutic agents and advanced materials.
Figure 1: Structure of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of a compound is fundamental to its application in research and development. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 944805-63-4 | [1] |
| Molecular Formula | C₈H₆BrF₃O | [1] |
| Molecular Weight | 255.03 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | Commercial Suppliers |
| Purity | ≥97% | Commercial Suppliers |
| XLogP3 | 3.5 | [1] |
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as multiplets in the range of δ 7.0-7.5 ppm, with coupling patterns influenced by the bromine, methoxy, and trifluoromethyl substituents. The methoxy protons will present as a singlet around δ 3.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms. The carbon attached to the trifluoromethyl group will be a quartet due to coupling with the fluorine atoms. The aromatic carbons will resonate in the region of δ 110-160 ppm. The methoxy carbon will appear around δ 56 ppm.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group, likely in the region of δ -60 to -65 ppm.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).
Synthesis Methodology: A Proposed Route
Figure 2: Proposed synthesis workflow for this compound.
Step-by-Step Proposed Protocol:
Materials:
-
3-Methoxybenzotrifluoride
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Sodium hydroxide solution (6 N)
-
Hydrochloric acid (concentrated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzotrifluoride (1.0 equivalent) in anhydrous acetonitrile.
-
Bromination: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature. The reaction mixture is then stirred at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, remove the acetonitrile under reduced pressure. Suspend the resulting residue in dichloromethane.
-
Extraction: Wash the organic layer sequentially with a 6 N aqueous solution of sodium hydroxide, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent as it is a convenient and safer alternative to liquid bromine, providing a source of electrophilic bromine for aromatic substitution.
-
Acetonitrile: This polar aprotic solvent is selected for its ability to dissolve the reactants and facilitate the electrophilic aromatic substitution reaction.
-
Room Temperature: The reaction is proposed to be carried out at room temperature to control the regioselectivity and minimize the formation of polybrominated byproducts. The activating methoxy group directs the bromination to the ortho and para positions. The para position is sterically more accessible, leading to the desired product as the major isomer.
-
Aqueous Work-up: The washing steps with sodium hydroxide and brine are essential to remove any unreacted NBS, succinimide byproduct, and other water-soluble impurities.
-
Column Chromatography: This purification technique is crucial for isolating the desired product from any unreacted starting material and isomeric byproducts.
Key Reactions and Applications in Drug Development
The synthetic utility of this compound lies in its ability to participate in various cross-coupling reactions, which are fundamental to the construction of complex molecules in medicinal chemistry.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide to form a carbon-carbon bond. This compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and vinyl groups.
Figure 3: Generalized Suzuki-Miyaura cross-coupling reaction.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents), to the flask.
-
Solvent Addition: Add a degassed mixture of a suitable solvent system (e.g., toluene/water 4:1 v/v).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of arylamines from aryl halides, which are prevalent in a vast array of pharmaceuticals.
References
A Spectroscopic Guide to 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene: An In-depth Technical Analysis
This technical guide provides a comprehensive analysis of the spectral data for 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind experimental choices and the interpretation of spectral features are emphasized to provide a practical and authoritative resource.
Introduction
This compound is a substituted aromatic compound with a unique combination of functional groups that present a compelling case for spectroscopic analysis. The interplay of the electron-donating methoxy group, the electron-withdrawing trifluoromethyl group, and the sterically demanding bromine atom on the benzene ring results in a distinct and informative spectral fingerprint. Understanding these spectral characteristics is paramount for reaction monitoring, quality control, and the rational design of novel molecular entities. This guide will dissect the ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, and IR spectra, providing a detailed interpretation grounded in established spectroscopic principles.
Molecular Structure and Key Spectroscopic Features
The structural attributes of this compound are the primary determinants of its spectral properties. The substitution pattern on the benzene ring dictates the chemical shifts and coupling constants observed in NMR spectroscopy. The presence of bromine, with its characteristic isotopic distribution, provides a clear signature in mass spectrometry. The vibrational modes of the various functional groups, including the C-O-C ether linkage, C-F bonds, and the aromatic ring, are revealed by infrared spectroscopy.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
Experimental Protocol: NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans ensures full relaxation of the protons.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum by removing ¹H-¹³C coupling.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024-4096) is required.
-
Relaxation Delay (d1): A 2-second delay is generally sufficient.
-
Spectral Width: A spectral width of 0 to 220 ppm covers the chemical shift range of most organic compounds.
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment, often without proton decoupling to observe ¹H-¹⁹F couplings.
-
Number of Scans: 32-64 scans are typically adequate.
-
Relaxation Delay (d1): A 1-2 second delay is used.
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) is necessary due to the large chemical shift dispersion of fluorine.[1]
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum reveals the number of different types of protons and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50 | d | 1H | H-5 |
| ~7.20 | dd | 1H | H-3 |
| ~6.90 | d | 1H | H-6 |
| ~3.90 | s | 3H | -OCH₃ |
Interpretation:
-
The aromatic region (δ 6.5-8.0 ppm) displays three distinct signals, consistent with the trisubstituted benzene ring.
-
The downfield doublet at ~7.50 ppm is assigned to the proton at the 5-position (H-5), which is ortho to the bromine atom and meta to the methoxy group.
-
The doublet of doublets at ~7.20 ppm corresponds to the proton at the 3-position (H-3), which is ortho to both the methoxy and trifluoromethyl groups.
-
The upfield doublet at ~6.90 ppm is assigned to the proton at the 6-position (H-6), which is ortho to the bromine and meta to the trifluoromethyl group.
-
The singlet at ~3.90 ppm with an integration of 3H is characteristic of the methoxy group protons.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-2 (C-O) |
| ~135 | C-4 (C-Br) |
| ~132 | C-5 |
| ~128 (q) | C-1 (C-CF₃) |
| ~125 (q) | -CF₃ |
| ~118 | C-3 |
| ~115 | C-6 |
| ~56 | -OCH₃ |
Interpretation:
-
The spectrum shows eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule.
-
The signal at ~158 ppm is assigned to the carbon atom attached to the electron-donating methoxy group (C-2).
-
The carbon attached to the bromine atom (C-4) appears at ~135 ppm.
-
The carbon bearing the trifluoromethyl group (C-1) exhibits a quartet at ~128 ppm due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself also appears as a quartet at ~125 ppm.
-
The remaining aromatic carbon signals are assigned based on their expected chemical shifts influenced by the substituents.
-
The upfield signal at ~56 ppm is characteristic of the methoxy carbon.
¹⁹F NMR Spectral Data and Interpretation
The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the trifluoromethyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -62 | s | -CF₃ |
Interpretation:
-
The ¹⁹F NMR spectrum displays a single sharp singlet at approximately -62 ppm (relative to CFCl₃).[2] The singlet multiplicity indicates the absence of coupling to any neighboring protons or other fluorine atoms.
-
The chemical shift is consistent with a trifluoromethyl group attached to an aromatic ring. The electron-donating methoxy group ortho to the CF₃ group will slightly shield the fluorine nuclei, resulting in a shift that is slightly upfield compared to trifluoromethylbenzene itself.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for the analysis of relatively small organic molecules.
Sample Introduction: The sample can be introduced directly via a heated probe or through a gas chromatograph (GC-MS) for separation from any impurities.
EI-MS Parameters:
-
Ionization Energy: 70 eV is the standard energy for electron ionization, which provides reproducible fragmentation patterns.
-
Source Temperature: A source temperature of ~230 °C is typical.
-
Mass Range: A scan range of m/z 50-300 is appropriate to detect the molecular ion and key fragments.
Mass Spectrum Data and Interpretation
| m/z | Relative Intensity (%) | Assignment |
| 254/256 | 100/98 | [M]⁺ |
| 239/241 | 20/19 | [M - CH₃]⁺ |
| 225/227 | 15/14 | [M - CHO]⁺ |
| 175 | 40 | [M - Br]⁺ |
| 147 | 30 | [M - Br - CO]⁺ |
Interpretation:
-
Molecular Ion Peak: The most critical feature is the molecular ion peak. Due to the presence of one bromine atom, the molecular ion appears as a pair of peaks with a mass difference of 2 Da (m/z 254 and 256). The near 1:1 ratio of these peaks is a characteristic signature of a monobrominated compound, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3]
-
Fragmentation Pattern: The fragmentation of this compound under electron impact is driven by the stability of the resulting fragments.
-
Loss of a Methyl Radical: A common fragmentation pathway for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the molecular ion, resulting in the peaks at m/z 239 and 241.
-
Loss of a Formyl Radical: Subsequent loss of a formyl radical (•CHO) can lead to the fragments at m/z 225 and 227.
-
Loss of a Bromine Radical: Cleavage of the C-Br bond, which is relatively weak, leads to the formation of a significant fragment at m/z 175, corresponding to the loss of the bromine radical (•Br).
-
Further Fragmentation: The fragment at m/z 175 can further lose a molecule of carbon monoxide (CO) to give the ion at m/z 147.
-
Caption: Key fragmentation pathways of this compound in EI-MS.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol: IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is the standard instrument for acquiring IR spectra.
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: If the sample is a solid, a few milligrams can be finely ground with anhydrous potassium bromide (KBr) and pressed into a thin pellet.
-
Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄ or CS₂) and placed in a solution cell.
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1600-1450 | Strong | Aromatic C=C stretch |
| 1250-1200 | Strong | Asymmetric C-O-C stretch (aryl-alkyl ether) |
| 1150-1050 | Strong | Symmetric C-O-C stretch |
| 1350-1150 | Very Strong | C-F stretch |
| 850-750 | Strong | C-H out-of-plane bend |
| ~600 | Medium | C-Br stretch |
Interpretation:
-
C-H Stretching: The absorptions in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations of the aromatic ring. The peaks between 2950-2850 cm⁻¹ are due to the C-H stretching of the methyl group in the methoxy substituent.[4]
-
Aromatic C=C Stretching: The strong absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring.
-
C-O Stretching: Phenyl alkyl ethers typically show two strong C-O stretching bands.[5] The asymmetric C-O-C stretch appears at a higher frequency (1250-1200 cm⁻¹) and the symmetric stretch at a lower frequency (1150-1050 cm⁻¹).[6]
-
C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions in the 1350-1150 cm⁻¹ region. These bands are often the most intense in the spectrum.
-
C-H Bending: The strong bands in the 850-750 cm⁻¹ region are due to the out-of-plane C-H bending vibrations of the aromatic protons. The specific pattern can sometimes provide information about the substitution pattern.
-
C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 600 cm⁻¹.
Conclusion
The comprehensive spectroscopic analysis of this compound presented in this guide demonstrates the power of modern analytical techniques in structural elucidation. The combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous assignment of the molecular structure, while mass spectrometry confirms the molecular weight and offers insights into its fragmentation behavior. Infrared spectroscopy complements this data by identifying the key functional groups present. This in-depth understanding of the spectral properties of this compound is invaluable for scientists working with this compound, ensuring its correct identification, purity assessment, and facilitating its use in the synthesis of more complex molecules.
References
Scalable synthesis of 4-bromo-2-methoxy-1-(trifluoromethyl)benzene
An In-depth Technical Guide to the Scalable Synthesis of 4-bromo-2-methoxy-1-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive overview of scalable synthetic strategies for this compound, a key fluorinated building block in the pharmaceutical and agrochemical industries. We will dissect two primary synthetic routes: the electrophilic bromination of 2-methoxy-1-(trifluoromethyl)benzene and the Sandmeyer reaction starting from a substituted aniline. This document furnishes detailed experimental protocols, explains the chemical principles underpinning each step, and addresses critical considerations for process optimization and scale-up. The guide is intended for researchers, chemists, and process development professionals seeking robust and efficient methodologies for the synthesis of this valuable intermediate.
Introduction: Significance and Synthetic Challenges
This compound (CAS No. 944805-63-4) is a highly functionalized aromatic compound.[1] Its unique substitution pattern—a bromine atom for cross-coupling reactions, a methoxy group influencing electronic properties, and a trifluoromethyl group for enhancing metabolic stability and lipophilicity—makes it a sought-after intermediate in the synthesis of complex bioactive molecules.[2][3]
The primary challenge in its synthesis lies in achieving high regioselectivity. The benzene ring is substituted with groups that exert competing directing effects, necessitating precise control over reaction conditions to favor the formation of the desired isomer and simplify downstream purification on a large scale. This guide explores methodologies designed to overcome these challenges, focusing on scalability, safety, and efficiency.
Retrosynthetic Analysis and Strategic Overview
Two logical and industrially viable retrosynthetic pathways are considered for the target molecule. These strategies form the core of our investigation.
-
Strategy A: Electrophilic Aromatic Substitution. This approach involves the direct bromination of the precursor 2-methoxy-1-(trifluoromethyl)benzene. The key to this route is controlling the regioselectivity of the bromination reaction.
-
Strategy B: Diazotization and Sandmeyer Reaction. This classic transformation builds the molecule from an aniline precursor, 3-methoxy-4-(trifluoromethyl)aniline. The amino group is converted into a diazonium salt, which is subsequently displaced by a bromine atom using a copper(I) bromide catalyst.[4]
Caption: Retrosynthetic analysis of this compound.
Synthetic Route I: Electrophilic Bromination
Principle and Rationale
This route hinges on the electrophilic aromatic substitution of 2-methoxy-1-(trifluoromethyl)benzene. The regiochemical outcome is dictated by the directing effects of the substituents already on the ring:
-
Methoxy Group (-OCH₃): A strongly activating, ortho-, para-directing group due to its resonance-donating effect.
-
Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-directing group due to its powerful inductive electron-withdrawing effect.
The positions ortho and para to the methoxy group are C6 and C4, respectively. The position meta to the trifluoromethyl group is C4. Both groups, therefore, direct the incoming electrophile (Br⁺) to the C4 position. This synergistic directing effect makes the formation of this compound the major product, which is highly advantageous for scalable synthesis.
Detailed Experimental Protocol
This protocol is adapted from standard bromination procedures of activated aromatic systems.[5]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methoxy-1-(trifluoromethyl)benzene | 176.14 | 50.0 g | 0.284 |
| N-Bromosuccinimide (NBS) | 177.98 | 51.5 g | 0.289 |
| N,N-Dimethylformamide (DMF) | 73.09 | 250 mL | - |
| Ethyl Acetate | 88.11 | 500 mL | - |
| Saturated Sodium Bicarbonate (aq.) | - | 200 mL | - |
| Brine | - | 200 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 20 g | - |
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve 2-methoxy-1-(trifluoromethyl)benzene (50.0 g, 0.284 mol) in N,N-dimethylformamide (250 mL).
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add N-Bromosuccinimide (51.5 g, 0.289 mol, 1.02 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, pour the reaction mixture into 500 mL of ice-cold water and stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 250 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 200 mL) and brine (1 x 200 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.
Scalability and Optimization Insights
-
Brominating Agent: While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred for large-scale operations.[6] NBS is a solid, making it easier and safer to handle than liquid bromine, and it helps to minimize the formation of polybrominated byproducts by maintaining a low concentration of Br₂ in situ.
-
Solvent: DMF is an effective polar aprotic solvent for this reaction.[6] On a large scale, alternative solvents like acetonitrile or a chlorinated solvent could be evaluated for easier work-up and recovery.
-
Temperature Control: The bromination of activated rings is exothermic. Maintaining a low temperature during the addition of the brominating agent is critical to prevent side reactions and ensure safety. A jacketed reactor with a reliable cooling system is essential for scale-up.
-
Byproduct Removal: The primary byproduct from using NBS is succinimide, which is water-soluble and easily removed during the aqueous work-up.
Synthetic Route II: Sandmeyer Reaction
Principle and Rationale
The Sandmeyer reaction is a powerful method for introducing a range of substituents, including halides, onto an aromatic ring via a diazonium salt intermediate.[4][7] This two-step process begins with the diazotization of a primary aromatic amine, followed by the copper(I)-catalyzed decomposition of the diazonium salt in the presence of a halide source.
-
Diazotization: The primary amine (3-methoxy-4-(trifluoromethyl)aniline) reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HBr), to form a highly reactive arenediazonium salt.[8] This reaction must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[8]
-
Halogen Substitution: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The copper catalyst facilitates the release of nitrogen gas (N₂) and the formation of an aryl radical, which then abstracts a bromine atom from the copper complex to yield the final product.[9]
Caption: Workflow diagram for the Sandmeyer reaction synthesis.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methoxy-4-(trifluoromethyl)aniline | 191.15 | 50.0 g | 0.262 |
| Hydrobromic Acid (48% aq.) | 80.91 | 150 mL | ~1.32 |
| Sodium Nitrite (NaNO₂) | 69.00 | 18.5 g | 0.268 |
| Copper(I) Bromide (CuBr) | 143.45 | 41.5 g | 0.289 |
| Diethyl Ether | 74.12 | 500 mL | - |
| Sodium Hydroxide (10% aq.) | 40.00 | 200 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 20 g | - |
Procedure:
-
Diazotization:
-
In a 1 L beaker, suspend 3-methoxy-4-(trifluoromethyl)aniline (50.0 g, 0.262 mol) in hydrobromic acid (150 mL, 48%).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.
-
In a separate flask, dissolve sodium nitrite (18.5 g, 0.268 mol) in 50 mL of water and cool the solution to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, keeping the temperature strictly below 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).
-
Stir the resulting diazonium salt solution for an additional 20 minutes in the cold bath.
-
-
Sandmeyer Reaction:
-
In a separate 2 L three-necked flask equipped with a mechanical stirrer and a condenser, dissolve copper(I) bromide (41.5 g, 0.289 mol) in 100 mL of 48% hydrobromic acid. Heat the solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution via a dropping funnel. The addition rate should be controlled to manage the vigorous evolution of nitrogen gas.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The product often separates as a dense oil.
-
Extract the mixture with diethyl ether (2 x 250 mL).
-
Wash the combined organic layers with 10% aqueous sodium hydroxide (2 x 100 mL) to remove any phenolic byproducts, followed by water (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation.
-
Scalability and Optimization Insights
-
Safety: Diazonium salts are thermally unstable and can be explosive when isolated in a dry state. They should always be kept in solution and used immediately. The decomposition step is highly exothermic and releases a large volume of nitrogen gas; therefore, adequate venting and cooling are paramount on a larger scale.
-
Catalyst: Copper(I) bromide is the standard catalyst. Its quality and stoichiometry are crucial for high yields.
-
Acid Choice: Using HBr for both the diazotization and as the solvent for the CuBr ensures a high concentration of bromide ions for the substitution reaction, minimizing the formation of phenol byproducts from reaction with water.
-
Process Control: Automation and careful monitoring of temperature and addition rates are essential for a safe and reproducible large-scale Sandmeyer reaction.
Comparative Analysis of Synthetic Routes
| Feature | Route I: Electrophilic Bromination | Route II: Sandmeyer Reaction |
| Starting Material | 2-Methoxy-1-(trifluoromethyl)benzene | 3-Methoxy-4-(trifluoromethyl)aniline |
| Regioselectivity | High (synergistic directing effects) | Excellent (structurally defined by precursor) |
| Number of Steps | 1 synthetic step | 2 synthetic steps (diazotization + substitution) |
| Key Reagents | NBS or Br₂ | NaNO₂, HBr, CuBr |
| Process Safety | Moderately exothermic; handling of bromine/NBS. | Highly exothermic N₂ evolution; unstable diazonium intermediate requires strict temperature control.[8] |
| Scalability | Generally more straightforward to scale. | Requires specialized equipment for handling potentially hazardous intermediates and off-gassing. |
| Yield | Typically good to excellent. | Good, but can be sensitive to reaction conditions. |
| Atom Economy | Moderate | Lower due to multiple reagents and formation of salt waste. |
Conclusion
Both electrophilic bromination and the Sandmeyer reaction are viable strategies for the synthesis of this compound.
For scalability and process simplicity , the electrophilic bromination of 2-methoxy-1-(trifluoromethyl)benzene (Route I) is the superior choice. The high intrinsic regioselectivity afforded by the synergistic directing groups minimizes the formation of isomers, simplifying purification. The use of NBS as a brominating agent enhances the safety and handling aspects of the process compared to elemental bromine.
The Sandmeyer reaction (Route II) offers excellent, unambiguous regioselectivity but introduces significant safety and handling challenges associated with the unstable diazonium salt intermediate. This route is a powerful tool but requires more stringent engineering controls for safe implementation at an industrial scale.
Ultimately, the choice of synthetic route will depend on the specific capabilities of the manufacturing facility, cost of starting materials, and the scale of production required. However, for a robust, safe, and efficient large-scale synthesis, the development and optimization of the electrophilic bromination pathway are highly recommended.
References
- 1. aobchem.com [aobchem.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. Buy 1-Bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene | 1646161-42-3 [smolecule.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
Introduction: Compound Profile and Significance
4-Bromo-2-methoxy-1-(trifluoromethyl)benzene is a substituted aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its unique trifluoromethyl, methoxy, and bromo functionalities make it a versatile building block in organic synthesis. The strongly electron-withdrawing trifluoromethyl group significantly influences the reactivity of the aromatic ring, while the bromo-substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These properties allow for the construction of complex molecular architectures, making it a valuable intermediate in the development of novel therapeutic agents and specialized chemicals.
However, the same chemical properties that make this compound synthetically useful also necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety principles and data. It is intended for researchers, chemists, and laboratory professionals who handle this or structurally similar reagents.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is the proactive identification of hazards and a realistic assessment of the associated risks. The primary hazards of this compound are categorized based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
GHS Hazard Classification
Based on available data, this compound is classified as follows:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[1]
These classifications mandate specific handling procedures to minimize exposure and mitigate risk.
Toxicological Profile Summary
While comprehensive toxicological data for this specific molecule is not extensively published, the hazard classification points to localized irritant effects upon direct contact or inhalation.[1] The trifluoromethyl group itself is generally considered stable and not inherently toxic.[2] However, the overall toxicity is determined by the molecule as a whole. A critical, though less common, hazard associated with trifluoromethyl compounds is the potential for decomposition under high heat to release toxic and corrosive fumes, such as hydrogen fluoride (HF).[3] HF is extremely dangerous and requires specialized first aid.
Physical and Chemical Properties
A summary of the key physical and chemical properties is essential for a complete risk assessment.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrF₃O | PubChem[1] |
| Molecular Weight | 255.03 g/mol | PubChem[1] |
| CAS Number | 1514-11-0 | PubChem[1] |
| Appearance | Liquid (Typical) | General Chemical Supplier Data |
| Boiling Point | ~154-155 °C (for similar compound) | Sigma-Aldrich |
Note: Physical properties for this exact isomer may vary slightly. Data for structurally similar compounds is provided for estimation.
Section 2: The Hierarchy of Controls: A Systematic Approach to Safety
Effective safety management follows a "Hierarchy of Controls" to minimize exposure. This framework prioritizes the most effective control measures down to the least effective.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution could be considered if a less hazardous reagent can achieve the same synthetic outcome.
-
Engineering Controls: This is the most critical and reliable protection measure. All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[4]
-
Administrative Controls: These include standard operating procedures (SOPs), proper labeling, and ensuring personnel are trained on the specific hazards of the chemical.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.
Section 3: Standard Operating Procedures (SOPs)
Required Personal Protective Equipment (PPE)
-
Eye and Face Protection : Wear chemical safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[5]
-
Skin Protection : A flame-retardant lab coat is required. Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use.[6] For tasks with a higher risk of splashing, consider an apron and double-gloving.
-
Respiratory Protection : If working outside of a fume hood (a scenario that should be avoided) or if exposure limits are exceeded, a full-face respirator with appropriate cartridges must be used.[5]
Handling and Storage Protocol
-
Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the work area of any incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[7][8]
-
Aliquotting : When transferring the liquid, use a calibrated pipette or a syringe. Perform all transfers over a tray or secondary containment to catch any potential drips.
-
Reaction Setup : Add the reagent slowly to any reaction mixture. Be aware that the electron-withdrawing nature of the trifluoromethyl group can influence reaction kinetics.
-
Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from heat or ignition sources.[4]
-
Waste Collection : Collect all waste containing this compound in a clearly labeled, sealed hazardous waste container for disposal by the institution's Environmental Health and Safety (EHS) department.
Section 4: Emergency Procedures
Rapid and correct response during an emergency is critical. All personnel must be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers.
Exposure Response
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, call a poison center or doctor.[7][8]
-
Skin Contact : Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation occurs, seek medical advice.[7]
-
Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[6]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Immediately call a physician or poison control center.[9]
Spill Management Workflow
References
- 1. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. echemi.com [echemi.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Navigating the Solubility Landscape of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene: A Technical Guide for Researchers
Introduction: Understanding the Significance of Solubility in Drug Discovery and Development
Physicochemical Properties and Molecular Structure of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
To understand the solubility of this compound, we must first examine its molecular architecture and inherent physicochemical properties. The structure is characterized by a benzene ring substituted with a bromine atom, a methoxy group, and a trifluoromethyl group. It is important to note that while the focus of this guide is this compound, readily available data for its isomer, 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene, from sources like PubChem, provides valuable insights into the expected properties of the target molecule due to their identical molecular formula and functional groups.
Table 1: Physicochemical Properties of 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene (Isomer)
| Property | Value | Source |
| Molecular Formula | C₈H₆BrF₃O | PubChem |
| Molecular Weight | 255.03 g/mol | PubChem |
| XLogP3 | 3.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
The presence of the electron-withdrawing trifluoromethyl group and the bromine atom, coupled with the electron-donating methoxy group, creates a molecule with a significant dipole moment and a complex electronic profile. The XLogP3 value of 3.5 for the isomer suggests a lipophilic character, indicating a preference for non-polar environments. The absence of hydrogen bond donors and the presence of a single acceptor (the oxygen in the methoxy group) will also play a crucial role in its interactions with different solvents.
Figure 1: 2D representation of this compound.
Theoretical Framework for Predicting Solubility
The age-old principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. This principle is rooted in the nature of intermolecular forces between solute and solvent molecules. For this compound, we can anticipate its solubility based on the following considerations:
-
Polarity: The molecule possesses both polar (methoxy group, C-Br and C-F bonds) and non-polar (benzene ring, methyl group) regions. The trifluoromethyl group is strongly electron-withdrawing, creating a significant dipole. The overall polarity will determine its affinity for polar versus non-polar solvents. Generally, substituted benzenes with polar functional groups will show some solubility in polar organic solvents.
-
Intermolecular Forces: The primary intermolecular forces at play will be London dispersion forces, dipole-dipole interactions, and potentially weak hydrogen bonding with the oxygen of the methoxy group acting as an acceptor. Solvents that can engage in similar interactions are more likely to be effective.
-
Structural Effects: The substitution pattern on the benzene ring can influence crystal lattice energy in the solid state. A more irregular shape, as in the case of this 1,2,4-trisubstituted benzene derivative, may lead to less efficient crystal packing and, consequently, a lower melting point and potentially higher solubility compared to more symmetrical isomers.
4-Bromo-2-methoxy-1-(trifluoromethyl)benzene stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional substitution pattern—comprising an electron-donating methoxy group, an electron-withdrawing trifluoromethyl group, and a synthetically versatile bromine atom—makes it a valuable building block for complex molecular architectures. However, this same structural complexity necessitates a nuanced understanding of its chemical stability to ensure its integrity during storage and handling. This guide provides a detailed analysis of the factors governing the stability of this reagent and outlines best practices for its long-term storage, grounded in the principles of physical organic chemistry.
Section 1: Chemical and Physical Profile
A foundational understanding of a compound's physical properties is essential for its proper handling and storage. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-bromo-1-methoxy-2-(trifluoromethyl)benzene | PubChem[1] |
| CAS Number | 1514-11-0 | PubChem[1] |
| Molecular Formula | C₈H₆BrF₃O | PubChem[1] |
| Molecular Weight | 255.03 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | ChemicalBook[2] |
| Boiling Point | 223 °C (for 4-Bromoanisole) | ChemicalBook[2] |
| Density | ~1.494 g/mL (for 4-Bromoanisole) | ChemicalBook[2] |
| Solubility | Insoluble in water; soluble in ethanol, ether | ChemicalBook[2] |
Note: Specific physical data for the title compound is limited; data for the closely related 4-Bromoanisole is provided for reference.
Section 2: Core Stability Analysis: A Mechanistic Perspective
The stability of this compound is not absolute but is rather a function of its environment and inherent chemical reactivity. The interplay between its three key functional groups dictates its potential degradation pathways.
The Influence of the Trifluoromethyl (-CF₃) Group
The -CF₃ group is a powerful sigma- and pi-electron-withdrawing substituent. This has two major consequences for stability:
-
Electronic Stabilization: It lowers the energy of the aromatic pi-system, making the benzene ring less susceptible to electrophilic attack.
-
Photochemical Instability: A significant body of research indicates that trifluoromethyl-substituted aromatic compounds can undergo photodegradation.[3] High-energy light (particularly UV) can induce C-F bond cleavage or reactions that lead to the formation of trifluoroacetic acid and fluoride anions as final products.[3] This dictates the need for storage in light-protected containers.
The Role of the Bromo (-Br) Substituent
The carbon-bromine bond is the most labile feature of the molecule under typical laboratory conditions.
-
Homolytic Cleavage: The C-Br bond is susceptible to homolytic cleavage when exposed to heat or UV light, which can generate radical species. These radicals are highly reactive and can initiate polymerization or other undesirable side reactions.
-
Nucleophilic Substitution and Cross-Coupling: The bromine atom is an excellent leaving group, a property exploited in synthetic reactions like Suzuki and Buchwald-Hartwig couplings.[4] However, this also means the compound is reactive toward strong nucleophiles, bases, and certain metals, even at ambient temperatures over long periods. This reactivity profile necessitates segregation from such materials during storage.
The Methoxy (-OCH₃) Group and Ether Linkage
The methoxy group is an electron-donating group, which modulates the electronic properties of the ring. The ether linkage (Ar-O-CH₃) is generally robust. However, like most ethers, it is susceptible to cleavage by strong acids, such as hydrobromic or hydroiodic acid, though this is not typically a concern under standard storage conditions.[5]
Section 3: Recommended Storage and Handling Protocols
Based on the mechanistic insights above, a multi-faceted approach to storage is required to preserve the purity and integrity of this compound.
Optimal Storage Conditions
The primary goal is to mitigate exposure to energy sources and incompatible chemical agents.
-
Temperature: Store in a cool environment, ideally refrigerated (2-8 °C). Avoid freezing, as this can cause water condensation upon warming. The rationale is to minimize the rate of any potential thermal decomposition pathways.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[6] This prevents potential oxidation and degradation from atmospheric moisture.
-
Light: Always store in an amber or opaque container to protect from light and prevent photochemical degradation.[7]
-
Container: Use a tightly sealed container to prevent the ingress of moisture and air.[8] A container with a PTFE-lined cap is recommended to prevent reaction with the cap liner.
Chemical Incompatibilities
To prevent hazardous reactions and sample degradation, this compound must be stored away from the following:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[2][9]
-
Strong Bases and Nucleophiles: Can cause nucleophilic aromatic substitution or other undesired reactions.[6]
-
Strong Acids: May lead to ether cleavage or other acid-catalyzed degradation.[6][10]
-
Reducing Agents: May react with the bromo-substituent.[10][11]
Personal Protective Equipment (PPE)
Due to its hazardous nature, appropriate PPE is mandatory during handling.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear protective clothing.[8]
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors, which may cause respiratory irritation.[1][8]
Section 4: Experimental Workflow for Stability Assessment
For critical applications, such as in drug development, verifying the stability of a reagent batch is a self-validating step. The following workflow provides a systematic approach to this assessment.
Caption: Workflow for assessing the stability of this compound.
Conclusion
While this compound is a stable compound under optimal conditions, its long-term integrity hinges on a proactive storage strategy. By understanding the inherent reactivity of its functional groups—the photosensitivity of the trifluoromethyl moiety and the lability of the carbon-bromine bond—researchers can implement protocols that effectively mitigate degradation. Storing this valuable reagent in a cool, dark, and inert environment, away from incompatible chemicals, is paramount to ensuring its reliability and performance in demanding synthetic applications.
References
- 1. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromoanisole | 104-92-7 [chemicalbook.com]
- 3. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 4. nbinno.com [nbinno.com]
- 5. manavchem.com [manavchem.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. echemi.com [echemi.com]
- 9. 4-Bromoanisole | CAS#:104-92-7 | Chemsrc [chemsrc.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Reactivity profile of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
Executive Summary
This compound is a highly functionalized aromatic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern, featuring a reactive bromine handle, an electron-donating methoxy group, and a potent electron-withdrawing trifluoromethyl group, creates a distinct electronic and steric environment. This guide provides a comprehensive analysis of the compound's reactivity, focusing on its utility in modern synthetic chemistry. The primary reactive pathway is centered on the carbon-bromine bond, which serves as an exceptionally versatile linchpin for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination. Furthermore, this bond enables the formation of potent organometallic intermediates, such as Grignard reagents, thereby unlocking a suite of nucleophilic transformations. Conversely, the guide explains the inherent limitations of this substrate towards electrophilic and nucleophilic aromatic substitution reactions, providing a complete and field-relevant reactivity profile for the practicing researcher.
Introduction to the Core Structure
Molecular Identity and Physicochemical Properties
The subject of this guide, this compound, is a substituted anisole derivative. Its structure and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 4-bromo-1-methoxy-2-(trifluoromethyl)benzene | [1] |
| Common Synonyms | 4-Bromo-2-(trifluoromethyl)anisole, 5-Bromo-2-methoxybenzotrifluoride | [1] |
| CAS Number | 1514-11-0 | [1] |
| Molecular Formula | C₈H₆BrF₃O | [1] |
| Molecular Weight | 255.03 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
Electronic and Steric Landscape: An Analysis of Substituent Effects
The reactivity of this compound is dictated by the interplay of its three substituents on the aromatic ring. Understanding their individual and collective electronic effects is paramount to predicting its behavior in chemical transformations.
-
Trifluoromethyl Group (-CF₃) at C1: This is a powerful electron-withdrawing group (EWG) primarily through a strong negative inductive effect (-I). It significantly deactivates the benzene ring towards electrophilic attack and is a meta-director.
-
Methoxy Group (-OCH₃) at C2: This group exhibits a dual nature. It is electron-donating through resonance (+M effect) by delocalizing a lone pair of electrons into the ring, but electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity. The resonance effect dominates, making it an overall activating group and an ortho, para-director.
-
Bromo Group (-Br) at C4: Halogens are weakly deactivating (-I > +M) and are ortho, para-directors. Most importantly, the C-Br bond is the principal site of reactivity for cross-coupling and organometallic transformations due to bromine's ability to act as an excellent leaving group.[2]
The synergy of these groups creates a molecule where the C-Br bond is primed for reactions like oxidative addition in catalytic cycles, while the aromatic ring itself is generally electron-poor and thus resistant to further electrophilic substitution.
Caption: Substituent effects on the benzene ring.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse Transformations
The most significant and widely exploited aspect of this molecule's reactivity profile is its participation in palladium-catalyzed cross-coupling reactions. The C-Br bond is an ideal handle for these transformations, which are foundational in modern drug discovery and materials science for constructing C-C and C-heteroatom bonds.[3]
Mechanistic Overview of the Catalytic Cycle
Most palladium-catalyzed cross-couplings proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is highly dependent on the choice of palladium precursor, ligand, base, and solvent.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester.[4] This reaction is prized for its mild conditions and high functional group tolerance.[5]
Causality and Field Insights: For a substrate like this compound, standard catalysts like Pd(PPh₃)₄ may be sufficient, but electron-rich and sterically hindered substrates often require more robust systems.[6] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂ or a pre-catalyst complex is often necessary to overcome the activation barrier for the rate-limiting oxidative addition step and prevent catalyst decomposition.[5][6] The choice of base (e.g., K₂CO₃, K₃PO₄) is critical for activating the boronic acid in the transmetalation step.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ at 2 mol%, SPhos at 4 mol%).
-
Degassing: Seal the flask and evacuate and backfill with the inert gas at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture, typically toluene, 1,4-dioxane, or 2-MeTHF, often with a small amount of water (e.g., 4:1 organic:water), via syringe.[5][6]
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C) for 4-24 hours.
-
Monitoring: Track the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.[6]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides, a transformation of immense importance in medicinal chemistry.[7] This reaction has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.[7]
Causality and Field Insights: This reaction is highly sensitive to the choice of ligand. The steric and electronic properties of the ligand stabilize the palladium catalyst and facilitate the crucial reductive elimination step that forms the C-N bond. For coupling with primary or secondary amines, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are typically required.[8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.[8][9]
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a robust inert atmosphere, charge an oven-dried reaction vessel with the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat with stirring to the required temperature (typically 80-120 °C) for the specified time (2-24 hours).
-
Monitoring: Monitor the reaction by LC-MS to confirm the consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl or water. Extract the product into an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue by silica gel chromatography to yield the pure arylamine product.
Formation of Organometallic Intermediates: Creating a Nucleophilic Center
An alternative reactivity pathway involves transforming the electrophilic C-Br bond into a nucleophilic carbon center through the formation of an organometallic reagent.
Grignard Reagent Formation and Subsequent Reactions
The reaction of this compound with magnesium metal generates the corresponding Grignard reagent, a powerful organomagnesium nucleophile.[10] This intermediate can then be reacted with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, esters) to form new C-C bonds.
Causality and Field Insights: The success of Grignard reagent formation is absolutely dependent on maintaining strictly anhydrous conditions.[11] Any trace of water will protonate and destroy the highly basic Grignard reagent.[10] All glassware must be flame- or oven-dried, and anhydrous solvents (typically THF or diethyl ether) must be used. Activation of the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane is often required to initiate the reaction on the metal surface.[11]
Caption: Workflow for Grignard reagent formation and reaction.
Protocol: Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble a three-neck round-bottom flask, flame-dried under a stream of inert gas, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Magnesium Activation: Place magnesium turnings (1.2 equiv) in the flask. Add a single crystal of iodine to activate the surface.[11]
-
Initiation: Dissolve this compound (1.0 equiv) in anhydrous THF. Add a small portion (~10%) of this solution to the magnesium turnings. A gentle exotherm and bubbling should indicate the start of the reaction. Gentle heating may be required.
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[11]
-
Completion: After the addition is complete, stir the mixture for an additional 1-2 hours to ensure full conversion. The resulting dark solution is the Grignard reagent and should be used immediately in a subsequent reaction.[11]
Assessing Other Potential Transformations
Electrophilic Aromatic Substitution (EAS): A Limited Pathway
While the methoxy group is an ortho, para-director and the trifluoromethyl group is a meta-director, both of which would direct an incoming electrophile to the C3 and C5 positions, the overall electronic nature of the ring makes EAS challenging. The potent deactivating effects of the -CF₃ and -Br groups significantly reduce the nucleophilicity of the aromatic ring, meaning that harsh conditions would be required for reactions like nitration or Friedel-Crafts, likely resulting in low yields or decomposition.
Nucleophilic Aromatic Substitution (SNAr): An Unlikely Route
The canonical SₙAr mechanism requires a strong electron-withdrawing group positioned ortho or para to a good leaving group to stabilize the negative charge in the intermediate Meisenheimer complex.[12] In this molecule, the strongest EWG (-CF₃) is meta to the bromine leaving group. The electron-donating methoxy group is ortho. This electronic arrangement does not favor the stabilization of the intermediate required for an SₙAr reaction, making this pathway highly improbable under typical conditions.[13][14]
Summary and Outlook
The reactivity of this compound is dominated by the chemistry of its carbon-bromine bond. This functionality serves as an outstanding substrate for a host of high-value palladium-catalyzed cross-coupling reactions and as a precursor for generating potent organometallic nucleophiles. This predictable and robust reactivity makes it an ideal building block for introducing the 2-methoxy-1-(trifluoromethyl)phenyl moiety into complex molecules. Researchers and drug development professionals can leverage this profile to rapidly construct libraries of compounds for screening and to develop efficient synthetic routes to advanced materials and pharmaceutical agents. A thorough understanding of the electronic landscape of this molecule is key to selecting the optimal conditions to achieve desired synthetic outcomes.
References
- 1. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. acgpubs.org [acgpubs.org]
An In-depth Technical Guide to 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene: Synthesis, Properties, and Applications
A Core Intermediate in Modern Medicinal Chemistry and Materials Science
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene, a key fluorinated building block in organic synthesis. While the specific historical details of its initial discovery remain nuanced within the broader development of organofluorine chemistry, its importance has grown significantly with the increasing demand for trifluoromethylated compounds in pharmaceuticals and advanced materials. This guide details its synthesis, spectroscopic characterization, and diverse applications, particularly its role as a versatile intermediate in the construction of complex molecular architectures through cross-coupling reactions.
Introduction: The Significance of Trifluoromethylated Aromatics
The introduction of a trifluoromethyl (-CF3) group into aromatic systems is a widely employed strategy in modern drug discovery and materials science.[1] The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can significantly enhance the biological activity and physicochemical properties of organic molecules.[1] this compound, also known by its synonyms 4-bromo-2-(trifluoromethyl)anisole and 5-bromo-2-methoxybenzotrifluoride, has emerged as a valuable intermediate, offering a strategic combination of a reactive bromine atom for cross-coupling reactions and the beneficial trifluoromethyl and methoxy substituents.[2][3]
Historical Context: The Rise of Organofluorine Chemistry
The precise first synthesis of this compound is not prominently documented in seminal literature. Its development is intertwined with the broader history of organofluorine chemistry, which saw significant advancements in the mid-20th century. Early methods for introducing fluorine into aromatic rings, such as the Schiemann reaction, paved the way for the synthesis of a wide array of fluorinated compounds.[4] The development of methods to introduce the trifluoromethyl group, initially through harsh halogen exchange reactions, has evolved to more sophisticated techniques, enabling the synthesis of complex molecules like the subject of this guide.[5] The increasing recognition of the utility of trifluoromethylated compounds in pharmaceuticals has driven the development and commercial availability of such specialized building blocks.
Synthesis and Manufacturing
The synthesis of this compound can be approached through several strategic routes, primarily involving the bromination of a trifluoromethylated anisole precursor or the trifluoromethylation of a bromoanisole derivative.
Electrophilic Bromination of 2-Methoxy-1-(trifluoromethyl)benzene
A common and direct laboratory-scale synthesis involves the electrophilic bromination of 2-methoxy-1-(trifluoromethyl)benzene. The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. Due to the stronger directing effect of the methoxy group, bromination occurs primarily at the position para to the methoxy group.
Reaction Scheme:
Caption: Electrophilic bromination of 2-methoxy-1-(trifluoromethyl)benzene.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-methoxy-1-(trifluoromethyl)benzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a catalytic amount of iron(III) bromide.
-
Bromine Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Alternative Synthetic Approaches
Other potential synthetic routes, though less commonly described for this specific molecule, could involve:
-
Sandmeyer-type reaction: Diazotization of 4-amino-2-methoxy-1-(trifluoromethyl)benzene followed by treatment with a copper(I) bromide.
-
Halogen exchange: While less common for introducing bromine, under specific conditions, a corresponding chloro- or iodo-derivative could potentially be converted.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C8H6BrF3O |
| Molecular Weight | 255.03 g/mol |
| CAS Number | 1514-11-0 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 84-86 °C at 5 mmHg |
| Density | Approx. 1.71 g/mL at 25 °C |
Table 1: Physical and Chemical Properties of this compound.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. A doublet for the proton ortho to the methoxy group, a doublet of doublets for the proton between the bromine and trifluoromethyl groups, and a doublet for the proton ortho to the bromine. The methoxy group will appear as a singlet in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) will show a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[8] Fragmentation patterns would likely involve the loss of a methyl radical from the methoxy group, loss of a bromine atom, and cleavage of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, C-O stretching of the ether linkage, and strong C-F stretching bands associated with the trifluoromethyl group.[9][10]
Applications in Organic Synthesis
This compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions to construct more complex molecules.
Suzuki-Miyaura Coupling
The bromine atom serves as an excellent leaving group in Suzuki-Miyaura couplings, allowing for the formation of C-C bonds with a wide range of aryl and heteroaryl boronic acids.[11][12] This reaction is a cornerstone in the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical compounds.
Reaction Workflow:
References
- 1. rsc.org [rsc.org]
- 2. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum [chemicalbook.com]
- 3. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-5-fluorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
Introduction: Navigating the C-N Coupling of a Dichotomous Substrate
The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamine moieties are prevalent.[1] This guide provides an in-depth exploration of the Buchwald-Hartwig amination using a particularly intriguing and synthetically valuable substrate: 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene .
This substrate presents a unique electronic dichotomy: an electron-donating methoxy (-OCH₃) group and a potent electron-withdrawing trifluoromethyl (-CF₃) group. This substitution pattern significantly influences the reactivity of the aryl bromide, demanding a carefully optimized catalytic system to achieve high yields and selectivity. These application notes will dissect the mechanistic underpinnings of the reaction, provide a comprehensive guide to parameter optimization, and offer detailed protocols for researchers, scientists, and drug development professionals.
The Catalytic Cycle: A Mechanistic Blueprint
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1][2] The cycle can be broadly divided into three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide to the active palladium(0)-ligand complex. This step involves the cleavage of the C-Br bond and the formation of a palladium(II) intermediate. The electron-withdrawing trifluoromethyl group on this compound can facilitate this step, while the electron-donating methoxy group may have a counteracting effect.
-
Amine Coordination and Deprotonation: The amine then coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the coordinated amine without causing undesirable side reactions.
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired arylamine is released from the palladium center. This step regenerates the active palladium(0) catalyst, allowing the cycle to continue. Bulky, electron-rich phosphine ligands are known to promote this crucial step.
Optimizing Reaction Parameters: A Guide to Success
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst system, base, and solvent.
| Parameter | Options | Rationale and Considerations for this compound |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Both are common sources for generating the active Pd(0) catalyst in situ. Pd₂(dba)₃ is often favored for its air stability.[3] |
| Ligand | Bulky Biarylphosphines: XPhos, RuPhos, BrettPhos | The combination of steric bulk and electron-donating properties of these ligands is crucial for promoting both oxidative addition and reductive elimination, especially with challenging substrates.[4] XPhos and RuPhos are often good starting points for a wide range of amines. BrettPhos can be particularly effective for primary amines.[2] |
| Base | Strong Bases: NaOtBu, KOtBu, LiHMDSWeaker Bases: K₃PO₄, Cs₂CO₃ | Strong alkoxide bases are generally effective but can be incompatible with base-sensitive functional groups on the amine coupling partner.[4] LiHMDS is a strong, non-nucleophilic base that can be advantageous with protic functional groups.[2] Weaker inorganic bases may require higher temperatures but offer better functional group tolerance. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential. Toluene is a common choice due to its high boiling point, which allows for a wider range of reaction temperatures.[4] Dioxane is also frequently used. |
| Temperature | 80-110 °C | The optimal temperature will depend on the specific catalyst system and the nucleophilicity of the amine. Higher temperatures may be required for less reactive amines or when using weaker bases. |
| Catalyst Loading | 1-5 mol% | Typically, lower catalyst loadings (1-2 mol%) are sufficient for efficient reactions, but higher loadings may be necessary for particularly challenging couplings. |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Buchwald-Hartwig amination of this compound with a representative primary and secondary amine. Note: These are generalized protocols and may require optimization for specific amine substrates.
Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv) under an inert atmosphere (e.g., in a glovebox).
-
Inert Atmosphere: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equiv) and anhydrous toluene (to achieve a concentration of 0.1-0.2 M). Finally, add benzylamine (1.2 equiv) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-methoxy-4-(trifluoromethyl)phenyl)benzylamine.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox, charge an oven-dried vial with a magnetic stir bar with Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), K₃PO₄ (2.0 equiv), and this compound (1.0 equiv).
-
Reagent Addition: Add anhydrous dioxane (to achieve a concentration of 0.1-0.2 M) and morpholine (1.5 equiv).
-
Reaction: Seal the vial with a Teflon-lined cap and heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Washing: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-(2-methoxy-4-(trifluoromethyl)phenyl)morpholine.
Conclusion and Future Outlook
The Buchwald-Hartwig amination of this compound provides a powerful and versatile route to a range of substituted anilines that are of significant interest in pharmaceutical and materials science research. The unique electronic properties of this substrate necessitate a careful selection of the catalyst system, with bulky, electron-rich biarylphosphine ligands being particularly effective. The protocols detailed herein serve as a robust starting point for the synthesis of a diverse array of C-N coupled products. Further optimization of reaction conditions, including high-throughput screening of ligands and bases, will undoubtedly continue to expand the utility of this important transformation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes & Protocols for the Synthesis of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors Utilizing 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of a potent, urea-based soluble epoxide hydrolase (sEH) inhibitor, starting from the versatile chemical building block, 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene. We will delve into the strategic rationale behind the synthetic route, provide detailed, step-by-step protocols for each reaction, and offer expert insights into the critical parameters that ensure a successful and high-yielding synthesis. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel anti-inflammatory and analgesic agents.
Introduction: Targeting the Soluble Epoxide Hydrolase
The soluble epoxide hydrolase (sEH) is a pivotal enzyme in the arachidonic acid cascade, responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs).[1] sEH metabolizes these beneficial EETs into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[2][3] Consequently, the inhibition of sEH has emerged as a compelling therapeutic strategy to augment the body's natural anti-inflammatory and pain-reducing mechanisms by stabilizing and increasing the bioavailability of EETs.[4][5][6] This approach holds significant promise for the treatment of a myriad of diseases, including chronic pain, hypertension, and inflammatory disorders.[7][8][9]
The 1,3-disubstituted urea scaffold has proven to be a highly effective pharmacophore for potent sEH inhibition.[10][11] The urea moiety forms critical hydrogen bonds with key residues in the enzyme's active site, while the hydrophobic substituents on either side of the urea engage with hydrophobic pockets, contributing to high binding affinity.[12] The incorporation of fluorine-containing groups, such as trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃), into drug candidates is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[13]
This application note details a robust and efficient two-step synthesis of a potent sEH inhibitor, 1-(2-methoxy-4-(trifluoromethyl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea , utilizing this compound as a key starting material.
Overall Synthetic Strategy
The synthetic approach is a logical and efficient two-step process, beginning with the conversion of the aryl bromide to a primary amine, followed by the formation of the urea linkage.
Figure 1: Overall synthetic workflow.
This strategy leverages a modern palladium-catalyzed cross-coupling reaction for the C-N bond formation, followed by a classical and high-yielding urea synthesis.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Methoxy-4-(trifluoromethyl)aniline via Buchwald-Hartwig Amination
The first step involves the conversion of the aryl bromide to the corresponding aniline using a palladium-catalyzed Buchwald-Hartwig amination. This reaction is highly efficient for forming C-N bonds.[8][14]
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.
Table 1: Reagents for Buchwald-Hartwig Amination
| Reagent | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
| This compound | 255.03 | 1.0 | 10.0 | 2.55 g |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.01 | 0.1 | 91.6 mg |
| XPhos | 476.60 | 0.04 | 0.4 | 190.6 mg |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 167.33 | 1.5 | 15.0 | 15.0 mL (1.0 M in THF) |
| Toluene | - | - | - | 50 mL |
Protocol:
-
To a dry 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (2.55 g, 10.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol, 1 mol%), and XPhos (190.6 mg, 0.4 mmol, 4 mol%).
-
Add dry, degassed toluene (50 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Slowly add the solution of LiHMDS (15.0 mL of a 1.0 M solution in THF, 15.0 mmol) dropwise over 5 minutes. Note: LiHMDS is used here as an ammonia equivalent and a base.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methoxy-4-(trifluoromethyl)aniline as a pale yellow oil. (Expected yield: 80-90%).
Expert Insight: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for this transformation.[15] It promotes the rate-limiting oxidative addition of the aryl bromide to the Pd(0) center and facilitates the final reductive elimination step to form the C-N bond. Maintaining a strictly inert atmosphere is paramount to prevent oxidation and deactivation of the palladium catalyst.
Step 2: Synthesis of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea
The final step is the formation of the urea by reacting the newly synthesized aniline with a commercially available isocyanate. This reaction is typically fast, clean, and high-yielding.
Table 2: Reagents for Urea Formation
| Reagent | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
| 2-Methoxy-4-(trifluoromethyl)aniline | 191.15 | 1.0 | 8.0 | 1.53 g |
| 4-(Trifluoromethoxy)phenyl isocyanate | 203.12 | 1.05 | 8.4 | 1.71 g |
| Dichloromethane (DCM) | - | - | - | 40 mL |
Protocol:
-
Dissolve 2-methoxy-4-(trifluoromethyl)aniline (1.53 g, 8.0 mmol) in anhydrous dichloromethane (40 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
To this stirring solution, add 4-(trifluoromethoxy)phenyl isocyanate (1.71 g, 8.4 mmol) portion-wise at room temperature.[9]
-
Stir the reaction mixture at room temperature for 2-4 hours. The product will often precipitate out of the solution as a white solid. Monitor the reaction for the disappearance of the aniline starting material by TLC.
-
If precipitation occurs, collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold dichloromethane (2 x 10 mL) to remove any unreacted isocyanate.
-
If the product remains in solution, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with hexane or a hexane/ether mixture to induce precipitation. Collect the solid by vacuum filtration and wash with cold hexane.
-
Dry the product under vacuum to yield 1-(2-methoxy-4-(trifluoromethyl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea as a white to off-white solid. (Expected yield: >90%).
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) if necessary.
Expert Insight: This reaction proceeds via nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl carbon of the isocyanate.[5] The reaction is generally very efficient and often requires minimal purification. Using a slight excess of the isocyanate ensures full conversion of the valuable aniline intermediate. However, a large excess should be avoided to simplify purification.
Conclusion
This application note provides a validated, two-step protocol for the synthesis of a potent urea-based sEH inhibitor, starting from this compound. The methodology employs a reliable Buchwald-Hartwig amination followed by a straightforward urea formation, making it an accessible and efficient route for medicinal chemists. The strategic use of this fluorinated building block allows for the creation of sEH inhibitors with potentially enhanced pharmacokinetic and pharmacodynamic properties, underscoring its value in modern drug discovery programs targeting inflammation and pain.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 6. rsc.org [rsc.org]
- 7. Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. 4-(Trifluoromethoxy)phenyl isocyanate | 35037-73-1 [chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes: 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene as a Versatile Building Block in Agrochemical Synthesis
Abstract
In the competitive landscape of agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing the efficacy, metabolic stability, and overall performance of active ingredients. The trifluoromethyl group (-CF3) is particularly valued for its ability to increase lipophilicity and binding affinity. This guide details the utility of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene , a trifunctionalized aromatic building block, designed for the efficient construction of complex agrochemical candidates. We provide an in-depth analysis of its physicochemical properties, safety protocols, and its reactivity in key cross-coupling reactions, supported by a detailed experimental protocol for a Suzuki-Miyaura coupling reaction.
Introduction: The Strategic Advantage of Fluorinated Scaffolds
The development of novel herbicides, insecticides, and fungicides is critical for global food security. Modern agrochemical design increasingly relies on building blocks that impart favorable pharmacokinetic and pharmacodynamic properties. This compound (Figure 1) is a prime example of such a scaffold, offering a unique convergence of functional groups:
-
The Trifluoromethyl Group (-CF3): This strongly electron-withdrawing group is a cornerstone of modern agrochemical design. Its inclusion can significantly enhance a molecule's metabolic stability by blocking sites of oxidative degradation, increase its lipophilicity to improve membrane permeability, and modulate its electronic properties to fine-tune binding interactions with target proteins.[1][2]
-
The Bromo Group (-Br): Positioned para to the methoxy group, the bromine atom serves as a highly versatile synthetic handle. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[3][4]
-
The Methoxy Group (-OCH3): This group modulates the electronic environment of the aromatic ring and provides an additional point for potential derivatization or interaction within a biological target. Its presence ortho to the trifluoromethyl group creates a distinct electronic and steric environment that can be exploited in molecular design.[5]
This application note serves as a technical guide for researchers, providing the necessary data and protocols to effectively integrate this building block into agrochemical discovery workflows.
Figure 1: Structure of this compound
Physicochemical Properties and Safety Data
A thorough understanding of a building block's physical properties and handling requirements is paramount for safe and reproducible experimentation.
Physical and Chemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 4-bromo-1-methoxy-2-(trifluoromethyl)benzene | PubChem[6] |
| Synonyms | 4-Bromo-2-(trifluoromethyl)anisole, 5-Bromo-2-methoxybenzotrifluoride | PubChem[6] |
| CAS Number | 1514-11-0 | PubChem[6] |
| Molecular Formula | C₈H₆BrF₃O | PubChem[6] |
| Molecular Weight | 255.03 g/mol | PubChem[6] |
| Appearance | Colorless to light yellow liquid (typical) | N/A |
| Density | ~1.6 g/cm³ (predicted) | N/A |
| Boiling Point | Not specified, likely >200 °C at atm. pressure | N/A |
| XLogP3 | 3.5 | PubChem[6] |
Safety, Handling, and Storage
GHS Hazard Statement: As with many halogenated aromatic compounds, this reagent should be handled with care. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[7]
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear a lab coat. Change gloves immediately if contaminated.[8]
-
Respiratory Protection: Handle in a well-ventilated fume hood. If exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[7]
First-Aid Measures:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Synthetic Utility and Reaction Pathways
The primary value of this compound lies in its utility as a substrate for transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the C-Br bond towards oxidative addition, a critical step in many catalytic cycles.[9]
Diagram 1: Key Synthetic Transformations. A flowchart illustrating the versatility of the title compound in major cross-coupling reactions to form diverse agrochemical scaffolds.
This building block is an ideal precursor for creating molecules with the 2-methoxy-4-substituted-1-(trifluoromethyl)benzene core, a motif found in various bioactive compounds. For example, the herbicide Oxyfluorfen contains a related 2-chloro-4-(trifluoromethyl)phenoxy moiety, demonstrating the agrochemical relevance of this substitution pattern.[10][11][12] The introduction of a methoxy group, as in our building block, allows for fine-tuning of electronic and steric properties, a key strategy in analog synthesis and lead optimization.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a validated, step-by-step protocol for a representative Suzuki-Miyaura reaction. This C-C bond-forming reaction is fundamental to modern medicinal and agrochemical synthesis.[4][13]
Reaction: Synthesis of 2-methoxy-4-phenyl-1-(trifluoromethyl)benzene
Principle
This protocol details the palladium-catalyzed cross-coupling of this compound with phenylboronic acid to form a biaryl product. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.
Diagram 2: Suzuki-Miyaura Catalytic Cycle. A simplified representation of the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
-
This compound (1.0 equiv, e.g., 255 mg, 1.0 mmol)
-
Phenylboronic acid (1.2 equiv, e.g., 146 mg, 1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv, e.g., 22 mg, 0.03 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv, e.g., 415 mg, 3.0 mmol)
-
1,4-Dioxane, anhydrous (e.g., 8 mL)
-
Water, deionized (e.g., 2 mL)
-
Ethyl acetate (for work-up)
-
Brine (saturated NaCl solution, for work-up)
-
Magnesium Sulfate (MgSO₄), anhydrous (for drying)
-
Silica Gel (for chromatography)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (255 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and anhydrous potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times. This step is critical to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) to afford the pure product.
-
Characterization: The final product, 2-methoxy-4-phenyl-1-(trifluoromethyl)benzene, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
This compound is a high-value, versatile building block for agrochemical research and development. Its trifunctionalized structure provides a robust platform for introducing the metabolically stable and lipophilic trifluoromethyl group into complex molecular architectures. The protocols and data presented herein demonstrate its utility in palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of novel compounds for screening and lead optimization. By leveraging this building block, researchers can accelerate the discovery of next-generation agrochemicals with enhanced performance and desirable safety profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. lookchem.com [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Oxyfluorfen | C15H11ClF3NO4 | CID 39327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 12. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Heck Reaction Conditions for 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Heck Reaction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This powerful transformation is integral to the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[3][4] The reaction's value lies in its functional group tolerance and its ability to construct substituted alkenes, which are key structural motifs.[4][5]
This guide provides an in-depth analysis of the Heck reaction conditions specifically tailored for the challenging substrate, 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene. This molecule presents a unique electronic profile, with the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group influencing the reactivity of the aryl bromide. Understanding these electronic effects is paramount to optimizing reaction conditions for high yield and selectivity.
Substrate Analysis: this compound
The reactivity of an aryl halide in the Heck reaction is significantly influenced by the electronic nature of its substituents. In this compound, we have competing electronic effects:
-
Electron-Withdrawing Group (EWG): The trifluoromethyl (-CF3) group at the 1-position is a potent electron-withdrawing group. Generally, EWGs on the aryl halide accelerate the rate-determining oxidative addition step of the Pd(0) catalyst to the carbon-bromine bond.[6][7]
-
Electron-Donating Group (EDG): The methoxy (-OCH3) group at the 2-position is an electron-donating group. EDGs can slow down the oxidative addition step.
The presence of both an EWG and an EDG on the same aromatic ring creates a nuanced electronic environment. While the potent -CF3 group is expected to enhance reactivity, the overall electronic demand of the reaction must be carefully considered when selecting the catalyst, ligand, base, and solvent.
The Heck Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Heck reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle involves several key steps.[8][9][10]
Breakdown of the Catalytic Cycle:
-
Catalyst Activation: Often, a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) is used, which is reduced in situ to the active Pd(0) species.[9] Using stable, well-defined Pd(0) precatalysts can also be advantageous.[11][12][13][14]
-
Oxidative Addition: The active L₂Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-X), forming a Pd(II) intermediate, Ar-Pd(II)-X.[9][15]
-
Olefin Coordination and Migratory Insertion: The alkene coupling partner coordinates to the palladium center, followed by migratory insertion of the alkene into the Aryl-Palladium bond.[9][15]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species.[8][9]
-
Catalyst Regeneration: A base is required to neutralize the generated H-X and regenerate the Pd(0) catalyst, allowing the cycle to continue.[9]
Optimizing Reaction Components for this compound
The success of the Heck reaction hinges on the judicious selection of each component. For a substrate with the electronic profile of this compound, the following considerations are critical.
Palladium Source (Precatalyst)
While various palladium sources can be effective, the choice of precatalyst can influence reaction efficiency and ease of handling.[11][13]
| Precatalyst | Common Form | Considerations |
| Palladium(II) Acetate | Pd(OAc)₂ | A common, relatively inexpensive Pd(II) source that requires in situ reduction to Pd(0).[9][16] |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | A stable Pd(0) source, but the dba ligands can sometimes interfere with the reaction.[12] |
| Palladacycle Precatalysts | e.g., Buchwald Precatalysts | Air- and thermally-stable Pd(II) precatalysts that readily generate the active monoligated Pd(0) species.[11][12][14] These are often highly efficient for challenging substrates.[12] |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | A stable 18-electron Pd(0) complex, but ligand dissociation can be slow, potentially impacting reaction rates.[9] |
For this compound, starting with a robust system like Pd(OAc)₂ with an appropriate ligand or a more advanced palladacycle precatalyst is recommended to ensure efficient generation of the active catalyst.
Ligands: The Key to Reactivity and Selectivity
The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling selectivity. The choice of ligand is often the most critical parameter to optimize.
-
Monodentate Phosphine Ligands:
-
Triphenylphosphine (PPh₃): A standard, versatile ligand.
-
Tri(o-tolyl)phosphine (P(o-tol)₃): A more sterically hindered ligand that can sometimes improve reaction outcomes.
-
Bulky, Electron-Rich Phosphines (e.g., t-Bu₃P): These ligands can create a more electron-rich palladium center, facilitating the oxidative addition step, which is beneficial for less reactive aryl halides.[15]
-
-
Bidentate Phosphine Ligands:
-
BINAP, dppf: Often used in asymmetric Heck reactions, they can also provide stability to the catalyst.[15]
-
-
N-Heterocyclic Carbenes (NHCs):
For the target substrate, a systematic screening of ligands is advisable. Starting with a standard like PPh₃ and then moving to a bulkier, more electron-rich ligand like P(o-tol)₃ or an NHC ligand could be a prudent strategy.
The Role of the Base
The base is essential for regenerating the Pd(0) catalyst at the end of the cycle.[9] Both organic and inorganic bases are commonly used.
| Base Type | Examples | Characteristics |
| Inorganic Bases | K₂CO₃, Cs₂CO₃, NaOAc | Generally mild and effective. Cesium carbonate is often highly effective for challenging couplings.[18] |
| Organic Bases | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Soluble in organic solvents, but can sometimes lead to side reactions. |
An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is a good starting point for this reaction.
Solvent Selection
The choice of solvent can significantly impact reaction rates and yields by influencing the solubility of the reactants and the stability of the catalytic species.[19][20][21]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethylacetamide (DMA), and N-Methyl-2-pyrrolidone (NMP) are frequently used and often give good results. High solvent polarity can enhance reactivity.[21]
-
Aqueous Media: Heck reactions can sometimes be performed in water or a mixture of water and an organic solvent, which can be advantageous from a green chemistry perspective.[6]
For this substrate, a polar aprotic solvent such as DMF or DMA is recommended.
Experimental Protocols
The following protocols provide a starting point for the Heck reaction of this compound. Optimization may be required depending on the specific alkene coupling partner.
General Experimental Workflow
Protocol 1: Standard Conditions with Pd(OAc)₂ and PPh₃
This protocol uses readily available and cost-effective reagents.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate or styrene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (5 mL) and the alkene (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Enhanced Reactivity with an NHC Ligand System
This protocol is designed for situations where Protocol 1 gives low yields or is sluggish, employing a more active NHC ligand.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate or styrene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
IMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride)
-
Cesium Carbonate (Cs₂CO₃)
-
Dimethylacetamide (DMA), anhydrous
Procedure:
-
To a dry reaction vessel, add palladium(II) acetate (0.01 mmol, 1 mol%) and IMes·HCl (0.012 mmol, 1.2 mol%).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMA (3 mL) and stir for 10 minutes at room temperature to allow for pre-formation of the catalytic complex.
-
Add this compound (1.0 mmol), the alkene (1.5 mmol), and cesium carbonate (2.0 mmol).
-
Heat the reaction mixture to 120-140 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Follow the workup and purification procedure as described in Protocol 1.
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, changing to a more active ligand (e.g., a bulky phosphine or an NHC), or using a stronger base like Cs₂CO₃.[18]
-
Side Product Formation: The formation of reduced arene (dehalogenation) can sometimes be an issue. Ensuring an anhydrous and oxygen-free environment can help minimize this.
-
Regioselectivity: With unsymmetrical alkenes, regioselectivity can be a concern. The substitution pattern of the alkene will typically dictate the major regioisomer.
Conclusion
The Heck reaction of this compound is a synthetically valuable transformation that requires careful consideration of reaction parameters. The substrate's unique electronic properties necessitate a well-chosen catalytic system. By systematically evaluating the palladium source, ligand, base, and solvent, researchers can develop a robust and high-yielding protocol. The provided application notes and experimental procedures offer a solid foundation for successfully employing this challenging substrate in complex molecule synthesis, empowering researchers in drug discovery and materials science.
References
- 1. youtube.com [youtube.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium Pre‐Catalysts for Cross‐Coupling Reactions - ChemistryViews [chemistryviews.org]
- 4. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]
- 7. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 11. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Novel palladium precatalysts and their application in cross- coupling reactions and copper-catalyzed enantioselective ring formation [dspace.mit.edu]
- 15. books.rsc.org [books.rsc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.aip.org [pubs.aip.org]
- 20. pubs.aip.org [pubs.aip.org]
- 21. researchgate.net [researchgate.net]
Application Note: High-Throughput Derivatization of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene for Accelerated Drug Discovery
<
Abstract
This technical guide provides a comprehensive framework for the strategic derivatization of 4-bromo-2-methoxy-1-(trifluoromethyl)benzene, a privileged scaffold in modern medicinal chemistry. We detail robust, scalable protocols for key palladium-catalyzed cross-coupling reactions and a lithiation-borylation strategy, enabling the rapid generation of diverse chemical libraries. The methodologies are designed for researchers, scientists, and drug development professionals aiming to leverage this versatile building block for the exploration of novel chemical space and the optimization of lead compounds.
Introduction: The Strategic Value of the 2-Methoxy-4-X-benzotrifluoride Scaffold
The this compound scaffold is of significant interest in drug discovery. The trifluoromethyl (CF3) group, a bioisostere for chlorine, offers a unique combination of properties.[1] It enhances metabolic stability by strengthening the C-F bond, increases lipophilicity (Hansch π value of +0.88), and can improve binding affinity and cell membrane permeability.[1][2] The methoxy group provides a key hydrogen bond acceptor and can be metabolically vulnerable, offering a site for strategic modification to modulate pharmacokinetic profiles.[3] The bromine atom at the 4-position serves as a versatile synthetic handle for a wide array of cross-coupling reactions, allowing for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse substituents.
This guide focuses on three primary, high-throughput compatible derivatization strategies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, alongside a powerful lithiation-borylation approach for further diversification.
Caption: Library Synthesis Workflow.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation due to their high efficiency and broad functional group tolerance.[4][5]
Suzuki-Miyaura Coupling for C(sp²) - C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling the aryl bromide with an organoboron species.[4] This reaction is foundational for accessing a wide range of derivatives.
Causality of Experimental Choices:
-
Catalyst System: A palladium(II) precatalyst like Pd(dppf)Cl₂ is often used as it is air-stable and readily reduced in situ to the active Pd(0) species. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate both oxidative addition and reductive elimination steps of the catalytic cycle. For challenging or sterically hindered substrates, more advanced catalysts like CataCXium A palladacycles may offer improved yields.[5]
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. The base activates the boronic acid to form a more nucleophilic boronate species.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or 2-MeTHF) and water is commonly employed.[5] Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate.
Protocol: Parallel Synthesis of an Aryl Library via Suzuki-Miyaura Coupling
-
Array Preparation: In a 96-well plate, dispense 0.1 mmol of a unique arylboronic acid or boronic ester into each well.
-
Reagent Addition: To each well, add this compound (0.12 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.005 mmol, 5 mol%), and K₂CO₃ (0.3 mmol, 3.0 equiv).
-
Solvent Addition: Add 1 mL of a 4:1 mixture of 1,4-dioxane:water to each well.
-
Reaction: Seal the plate and heat to 90 °C for 12-16 hours with agitation.
-
Work-up: After cooling, quench each well with 1 mL of water and extract with ethyl acetate (3 x 1 mL).
-
Purification: The combined organic extracts can be concentrated and purified via high-throughput parallel flash chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Air-stable precatalyst, good for a range of boronic acids. |
| Ligand | dppf (in catalyst) | Provides stability and promotes key catalytic steps. |
| Base | K₂CO₃ | Activates boronic acid for efficient transmetalation. |
| Solvent | 1,4-Dioxane / Water | Ensures solubility of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient energy for oxidative addition of the aryl bromide. |
Table 1: Optimized Suzuki-Miyaura Reaction Conditions.
Buchwald-Hartwig Amination for C(sp²) - N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of aryl amines, a critical motif in many pharmaceuticals, by coupling aryl halides with primary or secondary amines.[6][7]
Causality of Experimental Choices:
-
Catalyst System: The choice of ligand is paramount. Sterically hindered, electron-rich phosphine ligands like RuPhos or t-BuXPhos are highly effective.[8] They promote the formation of a monoligated Pd(0) species, which is highly active for the oxidative addition of the aryl bromide.[6] An air-stable palladium precatalyst like [Pd(allyl)Cl]₂ is often used.[8]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the active amide nucleophile.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are preferred to prevent quenching of the strong base and interference with the catalytic cycle.[8]
Protocol: High-Throughput Synthesis of an Arylamine Library
-
Inert Atmosphere: Perform all steps under an inert atmosphere (e.g., nitrogen or argon).
-
Array Preparation: In a 96-well plate, dispense 0.1 mmol of a unique primary or secondary amine into each well.
-
Reagent Addition: To each well, add this compound (0.1 mmol, 1.0 equiv), [Pd(allyl)Cl]₂ (0.002 mmol, 2 mol%), RuPhos (0.008 mmol, 8 mol%), and NaOtBu (0.14 mmol, 1.4 equiv).
-
Solvent Addition: Add 1 mL of anhydrous toluene to each well.
-
Reaction: Seal the plate and heat to 100 °C for 16-24 hours with agitation.
-
Work-up: After cooling, quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Purification: Concentrate the organic extracts and purify by parallel supercritical fluid chromatography (SFC) or flash chromatography.
Caption: Buchwald-Hartwig Catalytic Cycle.
Sonogashira Coupling for C(sp²) - C(sp) Bond Formation
The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne, yielding arylalkynes.[9][10][11]
Causality of Experimental Choices:
-
Catalyst System: This reaction traditionally employs a dual-catalyst system: a palladium(0) species to activate the aryl bromide and a copper(I) salt (e.g., CuI) to act as a co-catalyst.[9][10] The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Copper-free protocols have been developed to avoid the potential for Glaser-type homocoupling of the alkyne, often using bulky, electron-rich ligands.[12]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves to neutralize the HBr generated during the reaction and can also act as a solvent.
-
Solvent: A polar aprotic solvent like DMF or THF is typically used.
Protocol: Parallel Synthesis of an Arylalkyne Library
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere.
-
Array Preparation: To each well of a 96-well plate, add this compound (0.1 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.003 mmol, 3 mol%), and CuI (0.006 mmol, 6 mol%).
-
Reagent Addition: Add a unique terminal alkyne (0.12 mmol, 1.2 equiv) to each well, followed by 1 mL of a 3:1 mixture of THF:triethylamine.
-
Reaction: Seal the plate and stir at 60 °C for 8-12 hours.
-
Work-up: After cooling, filter off the amine salt, concentrate the filtrate, and redissolve in ethyl acetate. Wash with water and brine.
-
Purification: Concentrate the organic phase and purify by parallel flash chromatography.
| Parameter | Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | Standard, reliable catalyst for Sonogashira couplings. |
| Cu Co-catalyst | CuI | Activates the alkyne for transmetalation. |
| Base | Triethylamine | Neutralizes HBr byproduct and can serve as a solvent. |
| Solvent | THF | Good solubility for reactants and intermediates. |
| Temperature | 60 °C | Mild conditions are often sufficient for this coupling. |
Table 2: Optimized Sonogashira Reaction Conditions.
Lithiation-Borylation for Further Functionalization
For more complex library designs, the bromine atom can be converted into a boronic ester via a lithiation-borylation sequence. This transforms the electrophilic aryl bromide into a nucleophilic organoboron species, opening up a new dimension of derivatization possibilities.[13]
Causality of Experimental Choices:
-
Lithiation: n-Butyllithium (n-BuLi) is a strong base used for the initial lithium-halogen exchange at low temperatures (-78 °C) to prevent side reactions.
-
Borylation: Triisopropyl borate is used as the boron source. The subsequent acidic workup hydrolyzes the resulting borate ester to the desired boronic acid or its pinacol ester derivative.
Protocol: Synthesis of 4-Borono-2-methoxy-1-(trifluoromethyl)benzene Pinacol Ester
-
Inert Atmosphere and Low Temperature: In a flame-dried flask under argon, dissolve this compound (10 mmol) in anhydrous THF (50 mL) and cool to -78 °C.
-
Lithiation: Slowly add n-BuLi (1.6 M in hexanes, 11 mmol, 1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Borylation: Add triisopropyl borate (12 mmol, 1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Esterification and Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate. Combine the organic layers, dry over MgSO₄, and concentrate. Dissolve the residue in THF, add pinacol (1.5 equiv), and stir for 4 hours.
-
Purification: Remove the solvent and purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pinacol boronic ester. This intermediate can then be used in a second round of Suzuki-Miyaura couplings.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Troubleshooting & Optimization
Common side products in 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene reactions
Welcome to the technical support center for 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common reactions and troubleshoot potential side product formation when using this versatile building block. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes, ensuring higher yields and purity.
Introduction to the Reactivity of this compound
This compound is a valuable reagent in organic synthesis, prized for its unique electronic and steric properties. The interplay between the electron-donating methoxy group, the electron-withdrawing trifluoromethyl group, and the reactive bromo-substituent allows for a wide range of transformations. However, this complex functionality can also lead to the formation of undesired side products. This guide will delve into the most common reactions and their associated challenges, providing you with the knowledge to anticipate and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A1: The most prevalent cross-coupling reactions are the Suzuki-Miyaura coupling, for the formation of C-C bonds, and the Buchwald-Hartwig amination, for the synthesis of N-aryl compounds. These reactions are foundational in the synthesis of a vast array of pharmaceuticals and functional materials.
Q2: How stable is the trifluoromethyl group under typical reaction conditions?
A2: The trifluoromethyl (CF3) group is generally very stable under most palladium-catalyzed coupling conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, it can undergo hydrolysis to a carboxylic acid.[1][2][3]
Q3: Can the methoxy group interfere with reactions?
A3: Yes, under strongly basic conditions, such as those employing organolithium or Grignard reagents, the methoxy group can be susceptible to ether cleavage.[4] Additionally, its electron-donating nature can influence the regioselectivity of certain reactions.
Q4: Is the bromine atom the only reactive site for cross-coupling?
A4: Primarily, yes. The C-Br bond is the most reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions. However, under certain conditions, C-H activation at other positions on the ring is a theoretical possibility, though less common for this substrate.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
This section is designed to help you identify and address common side products encountered in reactions with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, several side reactions can lower the yield of the desired biaryl product.
Issue 1: Formation of a Homocoupled Boronic Acid Byproduct
-
Question: I am observing a significant amount of a dimeric byproduct derived from my boronic acid coupling partner. What is causing this and how can I prevent it?
-
Answer: This is a common side product in Suzuki-Miyaura reactions, known as homocoupling. It is often promoted by the presence of molecular oxygen, which can lead to oxidative coupling of the boronic acid.[5][6]
-
Causality: Oxygen can reoxidize the Pd(0) catalyst to Pd(II) in a pathway that favors the homocoupling of the boronic acid over the cross-coupling with the aryl halide.
-
Troubleshooting Protocol:
-
Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes prior to adding the catalyst.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
Catalyst Choice: Use a pre-formed Pd(0) catalyst or a pre-catalyst that is rapidly reduced in situ to minimize exposure to oxygen.
-
Additive: In some cases, the addition of a small amount of a reducing agent like potassium formate can help to suppress homocoupling.[5]
-
-
Issue 2: Protodebromination of the Starting Material
-
Question: My reaction is incomplete, and I am isolating a significant amount of 2-methoxy-1-(trifluoromethyl)benzene. What is happening?
-
Answer: You are observing protodebromination, the replacement of the bromine atom with a hydrogen atom. This can occur through several mechanisms, often involving a hydride source in the reaction mixture.
-
Causality: This side reaction can be catalyzed by the palladium complex, especially in the presence of trace amounts of water or other proton sources.[7]
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry the base and other solid reagents.
-
Base Selection: The choice of base can be critical. Some bases may contain more water or can promote side reactions. Consider using anhydrous bases like K3PO4 or Cs2CO3.
-
Reaction Temperature: Lowering the reaction temperature may help to disfavor the protodebromination pathway.
-
-
Issue 3: Protodeboronation of the Boronic Acid
-
Question: Besides the desired product, I am also seeing the arene corresponding to my boronic acid. Why is this happening?
-
Answer: This side product results from protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom. This is a common issue, particularly with electron-rich or heteroaromatic boronic acids, and can be promoted by both acidic and basic conditions.[8][9]
-
Causality: The C-B bond can be cleaved by a proton source, a reaction that can compete with the desired transmetalation step in the catalytic cycle.
-
Troubleshooting Protocol:
-
pH Control: The choice of base and solvent can influence the pH of the reaction mixture. Using a milder base or a buffered system can sometimes mitigate this issue.
-
Boronic Ester: Consider using a boronate ester (e.g., a pinacol ester) instead of the boronic acid. Boronate esters are generally more stable and less prone to protodeboronation.
-
Reaction Time: Shorter reaction times can minimize the extent of protodeboronation.
-
-
| Side Product | Cause | Mitigation Strategies |
| Homocoupled Boronic Acid | Presence of oxygen | Degassing, inert atmosphere, choice of catalyst |
| Protodebromination | Presence of proton sources (e.g., water) | Anhydrous conditions, choice of base, lower temperature |
| Protodeboronation | Proton-mediated cleavage of C-B bond | pH control, use of boronate esters, shorter reaction time |
Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds, but can be plagued by hydrodehalogenation.
Issue: Formation of 2-methoxy-1-(trifluoromethyl)benzene (Hydrodehalogenation)
-
Question: My Buchwald-Hartwig amination is giving me a mixture of my desired arylamine and the debrominated starting material. How can I improve the selectivity?
-
Answer: The formation of 2-methoxy-1-(trifluoromethyl)benzene is a result of hydrodehalogenation (a form of protodebromination), a known side reaction in Buchwald-Hartwig aminations.[4][10]
-
Causality: This can occur via a competing pathway in the catalytic cycle where a palladium-hydride species is formed, which then reductively eliminates with the aryl group. The source of the hydride can be the amine, solvent, or base.
-
Troubleshooting Protocol:
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands often promote the desired reductive elimination of the C-N bond over the C-H bond. Consider screening different ligands such as XPhos, SPhos, or Josiphos-type ligands.[11]
-
Base Selection: The strength and nature of the base can influence the reaction outcome. While strong bases like NaOtBu are common, they can sometimes promote side reactions. Weaker bases like K3PO4 or Cs2CO3 may be beneficial in some cases.
-
Solvent: The solvent can also play a role. Aprotic, non-polar solvents like toluene or dioxane are generally preferred.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side reactions.
-
-
Organometallic Reactions (Grignard and Lithiation)
The use of highly reactive organometallic reagents can lead to challenges beyond simple substitution.
Issue 1: Cleavage of the Methoxy Group
-
Question: After forming the Grignard or organolithium reagent of this compound and reacting it with an electrophile, I am getting a phenolic byproduct. What is happening?
-
Answer: You are likely observing ether cleavage of the methoxy group. Strong organometallic bases can attack the methyl group of the anisole moiety.[4]
-
Causality: The organolithium or Grignard reagent can act as a nucleophile, attacking the methyl group in an SN2 fashion, with the resulting phenoxide as the leaving group. This is more likely to occur at elevated temperatures or with prolonged reaction times.
-
Troubleshooting Protocol:
-
Low Temperature: Perform the metal-halogen exchange and subsequent reaction with the electrophile at low temperatures (e.g., -78 °C).
-
Rapid Quenching: Add the electrophile as quickly as is safely possible after the formation of the organometallic reagent to minimize its lifetime in solution.
-
Alternative Reagents: If possible, consider using less basic organometallic reagents or alternative synthetic routes that do not require such harsh conditions.
-
-
Issue 2: Isomerization or ortho-Metalation
-
Question: I am seeing evidence of reaction at a position other than the original site of the bromine atom. Is this possible?
-
Answer: Yes, while the initial metal-halogen exchange will occur at the site of the bromine, the resulting organometallic species can potentially undergo isomerization or further deprotonation, especially if the reaction is allowed to warm or if a strong, non-nucleophilic base is used. The methoxy group is an ortho-directing group for lithiation.
-
Causality: The protons ortho to the methoxy group are acidified, and a strong enough base (like the initially formed organolithium species or excess BuLi) could deprotonate this position, leading to a mixture of regioisomers.
-
Troubleshooting Protocol:
-
Stoichiometry Control: Use only a slight excess (e.g., 1.05 equivalents) of the organolithium reagent for the metal-halogen exchange.
-
Low Temperature: Maintain a very low temperature throughout the reaction sequence to prevent equilibration or side reactions.
-
-
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathways and troubleshooting logic.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and common side pathways.
Caption: A general workflow for troubleshooting side product formation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methoxy group - Wikipedia [en.wikipedia.org]
- 7. Chemical Reactivity [www2.chemistry.msu.edu]
- 8. 14804-31-0|4-Bromo-1-methoxy-2-methylbenzene|BLD Pharm [bldpharm.com]
- 9. 407-14-7|1-Bromo-4-(trifluoromethoxy)benzene|BLD Pharm [bldpharm.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | C7H3BrClF3O | CID 18350457 - PubChem [pubchem.ncbi.nlm.nih.gov]
Buchwald-Hartwig Amination Technical Support Center: Troubleshooting Low Conversion
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-N bond-forming reaction. Here, we will diagnose common issues leading to low conversion and provide systematic, field-proven solutions.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, prized for its ability to form aryl- and heteroarylamines, structures ubiquitous in pharmaceuticals and advanced materials.[1] However, its success is highly dependent on the careful orchestration of multiple components: the palladium catalyst, the phosphine ligand, the base, the solvent, and the nature of the coupling partners themselves.[1][2] When a reaction fails, a logical, step-by-step troubleshooting approach is essential.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most common problems encountered during Buchwald-Hartwig aminations. Each question is followed by a detailed explanation of the underlying chemical principles and a set of actionable troubleshooting steps.
My reaction shows no product formation or very low conversion. Where do I start?
This is the most common and frustrating issue. A complete lack of reactivity usually points to a fundamental problem with one of the core components of the catalytic system.
Causality & Expert Insights:
The catalytic cycle begins with the formation of an active Pd(0) species, which then undergoes oxidative addition with the aryl halide.[3][4] If the Pd(0) catalyst does not form or is immediately poisoned, the cycle will not initiate. Likewise, if the oxidative addition step is prohibitively slow, no product will be formed.
Troubleshooting Workflow:
Caption: Initial troubleshooting flowchart for low conversion.
Actionable Steps:
-
Catalyst System Integrity:
-
Precatalyst vs. In-Situ Generation: Using a pre-formed palladium precatalyst (e.g., a G3 or G4 palladacycle) is often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3] Precatalysts ensure more consistent formation of the active catalyst.[3][5] If using Pd(OAc)₂, ensure it is high purity, as it can be unreliable.[5]
-
Ligand Choice: The ligand is critical. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, RuPhos, or BrettPhos) are known to accelerate both oxidative addition and the final reductive elimination step.[6][7] Ensure the correct ligand is chosen for your specific substrate class (see FAQ #3).
-
Catalyst Loading: While typical loadings are 1-2 mol%, for challenging substrates, increasing the catalyst loading may be necessary.[8]
-
-
Inert Atmosphere:
-
Reagent Quality:
-
Solvent: Anhydrous solvents are crucial.[9] Common solvents include toluene, dioxane, THF, and t-BuOH.[3][8] Chlorinated solvents and acetonitrile should be avoided as they can inhibit the catalyst.[3]
-
Base: The base must be fresh and handled under inert conditions, especially strong bases like sodium tert-butoxide (NaOtBu), which is hygroscopic. Clumping of inorganic bases can also be an issue, so grinding the base or ensuring vigorous stirring is important.[3]
-
I am observing significant hydrodehalogenation of my aryl halide. What is causing this side reaction?
Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction that competes with the desired amination.
Causality & Expert Insights:
This side reaction can occur via a β-hydride elimination pathway from a palladium-amide intermediate.[6] It is more prevalent with certain substrates and conditions. The choice of ligand and base can significantly influence the rate of reductive elimination versus β-hydride elimination.[6]
Troubleshooting Workflow:
Caption: Workflow to minimize hydrodehalogenation.
Actionable Steps:
-
Ligand Modification: Employing bulkier, more electron-rich biarylphosphine ligands can sterically favor the desired reductive elimination pathway over β-hydride elimination.[6] Ligands like XPhos or BrettPhos are often effective in these cases.[7]
-
Base Selection: While strong bases like NaOtBu are common, they can sometimes promote side reactions. Switching to a weaker base like Cs₂CO₃ or K₃PO₄, often in combination with a higher reaction temperature, may suppress hydrodehalogenation.[3][8]
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes disfavor the pathway leading to hydrodehalogenation.
How do I choose the right ligand and base for my specific substrates?
The "no one-size-fits-all" rule is paramount in Buchwald-Hartwig chemistry. The optimal conditions are highly substrate-dependent.[2][6]
Causality & Expert Insights:
The electronic and steric properties of both the aryl halide and the amine dictate the ideal catalyst system. For instance, electron-poor aryl halides undergo oxidative addition more readily, while electron-rich amines are better nucleophiles. The ligand must be tailored to balance the rates of the catalytic cycle steps for a given pair of substrates.[10]
Data-Driven Recommendations:
The following table synthesizes field experience and literature data to guide your initial selection.[3][8][11]
| Substrate Class (Amine) | Recommended Ligands | Recommended Bases | Key Considerations |
| Primary Aliphatic Amines | BrettPhos, RuPhos | NaOtBu, LHMDS | Prone to over-arylation; use of bulky ligands helps ensure monoarylation.[8][10] |
| Secondary Aliphatic Amines | RuPhos, XPhos, BINAP, dppf | NaOtBu, Cs₂CO₃ | Sterically hindered secondary amines can be challenging.[3][9] |
| Aryl Amines (Anilines) | XPhos, SPhos, DpePhos | NaOtBu, K₃PO₄ | Generally good substrates; diarylamines can be more difficult.[3][11] |
| Heterocyclic Amines | Josiphos-type, XPhos | K₂CO₃, K₃PO₄ | Often challenging due to potential catalyst inhibition by the heteroatom.[2][3] |
| Amides/Carbamates | tBuBrettPhos, Xantphos | K₂CO₃, K₃PO₄ | Weaker nucleophiles requiring more reactive catalyst systems.[8] |
Base Compatibility:
| Base | pKaH | Advantages | Disadvantages |
| NaOtBu | ~19 | High reaction rates, low catalyst loadings.[8] | Incompatible with base-sensitive groups (e.g., esters, nitro).[8] |
| LHMDS | ~26 | Tolerates protic functional groups. | Air-sensitive solid.[8] |
| Cs₂CO₃ | ~10 | Excellent functional group tolerance.[3][8] | Expensive, can be difficult to stir on large scale.[8] |
| K₃PO₄ | ~12.3 | Good functional group tolerance, economical.[8] | May require higher catalyst loading and longer reaction times.[8] |
My reaction is sluggish or stalls with aryl chlorides or iodides. What should I do?
While aryl bromides are often the "sweet spot," chlorides and iodides present unique challenges.
Causality & Expert Insights:
-
Aryl Chlorides: The C-Cl bond is strong, making the oxidative addition step the rate-limiting factor.[12] This requires a highly active, electron-rich catalyst system.
-
Aryl Iodides: Counterintuitively, aryl iodides can be problematic. The iodide anion generated during the reaction can form unreactive palladium-iodide dimer species, effectively taking the catalyst out of the cycle.[3][8]
Actionable Steps:
-
For Aryl Chlorides:
-
For Aryl Iodides:
Experimental Protocols
General Protocol for a Standard Buchwald-Hartwig Amination
This protocol provides a starting point for optimization.[1][9]
-
Preparation: To a dry Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv) and, if necessary, additional ligand (e.g., XPhos, 0.04 equiv).
-
Solvent Addition: Evacuate and backfill the vessel with inert gas (repeat 3 times). Add anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1 M) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
Welcome to the Technical Support Center for professionals in organic synthesis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of unreacted 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene from your reaction products. As a senior application scientist, my goal is to equip you with the scientific rationale and practical steps to achieve high purity in your compounds.
Understanding the Challenge: Physicochemical Properties
Before diving into purification strategies, it is crucial to understand the properties of the compound you are trying to remove. This compound is a substituted aromatic halide with the following key characteristics that influence its separation from reaction products.
| Property | Value/Description | Implication for Purification |
| Molecular Formula | C₈H₆BrF₃O | Relatively high molecular weight. |
| Molecular Weight | 255.03 g/mol [1] | Influences boiling point and diffusion rates. |
| Boiling Point | High (Predicted for a similar isomer: 309.3±42.0 °C)[2][3] | Distillation requires high temperatures or vacuum. |
| Polarity | Moderately polar aromatic compound | Key to chromatographic and extraction-based separations. |
| Solubility | Generally soluble in common organic solvents | Allows for a range of solvent choices in purification. |
Frequently Asked Questions (FAQs)
Here are some common questions encountered when trying to remove unreacted this compound.
FAQ 1: My TLC shows a spot that I suspect is unreacted starting material. How can I be sure?
Answer:
To confirm the identity of the spot, you should run a co-spotted TLC plate.
-
Lane 1: Your crude reaction mixture.
-
Lane 2: A dilute solution of your starting material, this compound.
-
Lane 3: A co-spot containing both your crude reaction mixture and the starting material.
If the suspect spot in your crude mixture has the same retention factor (Rf) and merges with the spot of the starting material in the co-spotted lane, it is highly likely to be unreacted this compound. For a definitive identification, you can isolate the spot by preparative TLC or column chromatography and analyze it using techniques like ¹H NMR, ¹³C NMR, or GC-MS.[4][5]
FAQ 2: What is a good starting point for a TLC solvent system to separate my product from the unreacted starting material?
Answer:
The ideal solvent system depends on the polarity of your product. A good starting point for many aromatic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6]
-
Initial Trial: Begin with a 9:1 mixture of hexanes:ethyl acetate.
-
Adjusting Polarity:
-
If all spots remain at the baseline, increase the polarity by moving to an 8:2 or 7:3 ratio.
-
If all spots are at the solvent front, decrease the polarity with a 9.5:0.5 ratio.
-
The goal is to achieve an Rf value of approximately 0.2-0.4 for your desired product, which typically provides the best separation in flash column chromatography.[6]
FAQ 3: I've performed a Suzuki or Buchwald-Hartwig reaction. What is the general polarity difference between my starting material and product?
Answer:
-
Suzuki Coupling: The biaryl product is often of similar or slightly different polarity than the starting aryl bromide. The exact difference depends on the nature of the coupled partner. An initial TLC analysis is essential to determine the separability.
-
Buchwald-Hartwig Amination: The resulting arylamine product is generally more polar than the starting aryl bromide due to the presence of the N-H or N-R group, which can participate in hydrogen bonding.[7][8] This polarity difference usually makes chromatographic separation straightforward.
Troubleshooting Purification
This section provides a structured approach to common purification challenges.
Scenario 1: The product and starting material are co-eluting or have very close Rf values in flash column chromatography.
Problem Analysis:
This indicates that the polarity of the product and the unreacted starting material are very similar, making separation by normal-phase chromatography challenging.
Solutions:
-
Optimize the Solvent System:
-
Use a less polar solvent system: This will increase the retention of both compounds on the silica gel, potentially enhancing the separation.
-
Try a different solvent system: Sometimes, changing one of the solvents can alter the selectivity. For example, replacing ethyl acetate with dichloromethane or a mixture of toluene and acetone might provide a different separation profile.
-
-
Employ a Different Chromatographic Technique:
-
Reverse-Phase Chromatography: If you have access to C18-functionalized silica, reverse-phase chromatography can be effective. In this technique, non-polar compounds are retained more strongly.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer much higher resolution for difficult separations.
-
-
Consider Recrystallization:
-
If your product is a solid, recrystallization can be a powerful purification technique.[9] The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the unreacted starting material remains in solution.[9]
-
Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene) at room temperature and with heating. A good recrystallization solvent will dissolve the compound when hot but lead to crystal formation upon cooling.[9]
-
-
Scenario 2: After a cross-coupling reaction, I see a black precipitate and my purified product is still contaminated with palladium.
Problem Analysis:
Palladium catalysts, especially homogeneous ones used in Suzuki and Buchwald-Hartwig reactions, can be challenging to remove completely. The black precipitate is likely palladium black, which forms when the catalyst decomposes.
Solutions:
-
Filtration through Celite®: Before your aqueous workup, dilute the reaction mixture with a solvent like ethyl acetate or toluene and filter it through a pad of Celite®. This will remove the insoluble palladium black.[2][10][11]
-
Aqueous Workup: Perform a standard aqueous workup to remove water-soluble byproducts and some palladium salts.
-
Palladium Scavengers: If your product is still contaminated, consider using a palladium scavenger. These are solid-supported reagents with functional groups that chelate to palladium.[12][13]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can also help adsorb residual palladium.[13] However, be aware that this can sometimes lead to loss of the desired product through co-adsorption.[13]
Experimental Protocols
Protocol 1: General Aqueous Workup for Cross-Coupling Reactions
This protocol is a starting point for the initial purification of your reaction mixture after a Suzuki or Buchwald-Hartwig coupling.
-
Cool the reaction mixture to room temperature.
-
Filter through Celite®: If a precipitate (likely palladium black) is present, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of Celite®. Wash the pad with additional solvent.
-
Transfer to a separatory funnel.
-
Wash with water: Add deionized water and shake. Separate the organic layer.
-
Wash with brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water.
-
Dry the organic layer: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
The resulting crude product can then be further purified by column chromatography or recrystallization.
Diagram of the General Purification Workflow
Caption: General purification workflow.
Protocol 2: Flash Column Chromatography for Separation
This protocol provides a general procedure for purifying your crude product using flash column chromatography.
-
Determine the solvent system: Use TLC to find a solvent system that gives your desired product an Rf of 0.2-0.4 and shows good separation from the unreacted starting material.
-
Pack the column:
-
Choose an appropriately sized column for the amount of crude material you have.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to settle, ensuring a well-packed bed.
-
-
Load the sample:
-
Dissolve your crude product in a minimal amount of the chromatography solvent or a more polar solvent if necessary.
-
Carefully add the sample to the top of the silica bed.
-
-
Elute the column:
-
Begin eluting with your chosen solvent system, applying gentle pressure with air or nitrogen.
-
Collect fractions and monitor them by TLC to determine which fractions contain your pure product.
-
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram of the Decision-Making Process for Purification
Caption: Decision tree for purification strategy.
Analytical Monitoring
To ensure the complete removal of this compound, it is essential to use appropriate analytical techniques to assess the purity of your final product.
-
¹H NMR Spectroscopy: Look for the characteristic signals of the starting material in the spectrum of your purified product.
-
GC-MS: This is a highly sensitive technique that can detect trace amounts of the starting material. The mass spectrum will show the characteristic isotopic pattern of bromine.[4][5]
-
HPLC: An HPLC method can be developed to quantify the amount of residual starting material.
By following these guidelines and troubleshooting steps, you will be well-equipped to effectively remove unreacted this compound from your reaction products and obtain materials of high purity for your research and development endeavors.
References
- 1. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Bromo-2-(3-methoxypropoxy)-1-(trifluoromethyl)benzene CAS#: 897956-21-7 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 1-溴-4-(三氟甲氧基)苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spinchem.com [spinchem.com]
- 13. benchchem.com [benchchem.com]
Preventing debromination of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
An Introduction to a Versatile Building Block and Its Primary Challenge
4-Bromo-2-methoxy-1-(trifluoromethyl)benzene is a key intermediate in medicinal chemistry and materials science, valued for its unique electronic properties imparted by the methoxy and trifluoromethyl substituents. Its primary utility lies in the reactivity of the C-Br bond, which serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds through various catalytic cross-coupling reactions.
However, the very reactivity that makes this compound valuable also presents its most common challenge: unwanted debromination. This side reaction, where the bromine atom is prematurely replaced by hydrogen, leads to reduced yields of the desired product, consumption of starting material, and the formation of a byproduct, 2-methoxy-1-(trifluoromethyl)benzene, which can be difficult to separate. This guide provides in-depth troubleshooting advice and preventative strategies to help researchers minimize and control this undesired pathway.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during experimentation.
Q: I am performing a Suzuki-Miyaura coupling and observing a significant amount (~20-50%) of the debrominated byproduct, 2-methoxy-1-(trifluoromethyl)benzene, by GC-MS. What is the most likely cause?
A: Significant debromination (also known as hydrodebromination) in palladium-catalyzed cross-coupling reactions is most often traced back to the generation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This highly reactive intermediate can reductively eliminate with your aryl group to form the undesired Ar-H byproduct. The two most common culprits for generating Pd-H are the base and the solvent .
-
Aggressive Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or sodium ethoxide (NaOEt) are known to promote the formation of Pd-H species.[3] Your first troubleshooting step should be to switch to a weaker, non-nucleophilic inorganic base.
-
Protic Solvent/Water Content: Alcohols and even trace amounts of water in aprotic solvents can serve as hydride or proton sources, facilitating the debromination pathway.[1][4]
Immediate Action Plan:
-
Change the Base: Switch from an alkoxide base to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][3] These provide sufficient basicity for the Suzuki reaction while being far less likely to generate hydride intermediates.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., toluene, dioxane, THF).[1][2] If your boronic acid is a hydrate, consider its water contribution or dry it under vacuum before use.
Q: My Buchwald-Hartwig amination is very slow, and by the time the starting material is consumed, I have more debrominated arene than my desired amine product. What should I change?
A: This scenario suggests that the rate of the undesired debromination pathway is competitive with or even faster than the desired C-N bond formation. In addition to the base and solvent issues mentioned above, the choice of ligand is critical in Buchwald-Hartwig aminations.
The ligand's job is to stabilize the palladium center and modulate its reactivity. A suboptimal ligand can lead to a slow or inefficient reductive elimination step to form the C-N bond, giving the Pd-H species more time to cause debromination.
Troubleshooting Steps:
-
Ligand Selection: For an electron-deficient aryl bromide like this one, bulky, electron-rich biarylphosphine ligands are often superior. Ligands like XPhos, SPhos, or RuPhos are designed to accelerate the C-N reductive elimination step.[1][2] This makes the desired product-forming step kinetically more favorable, allowing it to outcompete the debromination pathway.
-
Catalyst Loading: While counterintuitive, sometimes a slightly lower catalyst loading can reduce side reactions. However, the primary focus should be on the ligand and base.
-
Temperature Optimization: Carefully increasing the reaction temperature can sometimes accelerate the desired C-N coupling more than the debromination, but this must be evaluated on a case-by-case basis.[1]
Q: I am attempting to form a Grignard reagent or perform a lithium-halogen exchange, but my yield is consistently low, and I recover mostly the debrominated starting material. What's going wrong?
A: Both Grignard formation and lithium-halogen exchange create highly basic organometallic intermediates (Ar-MgBr or Ar-Li) that are extremely sensitive to protic sources. The debrominated byproduct is a clear indicator that your intermediate is being quenched by an acid, most commonly trace water.
Critical Protocol Requirements:
-
Absolute Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried under vacuum. Solvents (typically THF or diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Inert Atmosphere: The reaction must be conducted under a meticulously maintained inert atmosphere (Argon or Nitrogen) from start to finish.[2]
-
Reagent Quality: Use high-quality magnesium turnings (activated if necessary, e.g., with a crystal of iodine) for Grignard reactions.[5] For lithium-halogen exchange, use freshly titrated organolithium reagents (n-BuLi or t-BuLi).[6][7] The exchange is typically very fast, even at low temperatures (-78 °C), which helps to minimize side reactions.[8]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of debromination in palladium-catalyzed reactions?
A1: The dominant mechanism is hydrodebromination, which competes directly with the productive catalytic cycle. As shown in the diagram below, after the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate is at a crucial branch point. The desired pathway involves transmetalation followed by reductive elimination to form the product. The side reaction occurs if a palladium-hydride (Pd-H) species is formed. This Pd-H can arise from the base, solvent, or other additives.[1][9] The Ar-Pd(II)-H intermediate can then undergo reductive elimination to yield the debrominated arene (Ar-H) and regenerate the Pd(0) catalyst.
Caption: Competing productive coupling and debromination pathways.
Q2: How does the electronic structure of this compound influence its tendency for debromination?
A2: The electronic nature of this substrate is a double-edged sword. The strong electron-withdrawing trifluoromethyl (-CF3) group makes the aromatic ring electron-deficient. This generally accelerates the initial oxidative addition step to the Pd(0) catalyst, which is often rate-limiting and beneficial for overall reaction speed.[10] However, this electron deficiency can also make the resulting Ar-Pd(II)-Br intermediate more susceptible to side reactions. The methoxy group (-OCH3) is electron-donating, which can influence the regioselectivity of the oxidative addition and the stability of the palladium intermediate. The interplay of these opposing electronic effects requires careful optimization of reaction conditions to favor the desired coupling pathway.
Q3: How do I choose the optimal catalyst system (palladium source and ligand) from the start to prevent debromination?
A3: A proactive approach is always best. For this specific substrate, which can be considered somewhat challenging due to its electronic properties, starting with a modern, well-defined catalyst system is recommended.
-
Palladium Pre-catalyst: Use a pre-catalyst that readily forms the active Pd(0) species, such as a G2, G3, or G4 Buchwald pre-catalyst (e.g., XPhos Pd G3). These are generally more efficient and require lower loadings than older sources like Pd(PPh₃)₄ or Pd(OAc)₂.
-
Ligand Choice: As mentioned, bulky, electron-rich biarylphosphine ligands are the state-of-the-art for minimizing debromination.[11] They promote the desired reductive elimination step, which is crucial. XPhos, SPhos, and RuPhos are excellent starting points for screening. The steric bulk of these ligands helps create a coordinatively unsaturated palladium center that is highly reactive in the desired bond-forming step.[11]
Q4: What is the best way to monitor my reaction for the formation of the debrominated byproduct?
A4: The most effective method is Gas Chromatography-Mass Spectrometry (GC-MS). It allows for clear separation and identification of your starting material, desired product, and the debrominated byproduct based on their retention times and mass spectra.[2] For a quick qualitative check during the reaction, Thin-Layer Chromatography (TLC) can be useful if you have a reference standard for the debrominated compound and a solvent system that provides good separation.
Data Summary & Recommended Protocols
Table 1: Optimizing Reaction Parameters to Minimize Debromination
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Base | Strong alkoxide bases (NaOtBu, KOtBu) | Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃. They are less likely to act as hydride donors.[1][3] |
| Solvent | Protic solvents (alcohols) or wet aprotic solvents | Use dry, aprotic solvents like Toluene, Dioxane, or THF. Minimizes external sources of protons/hydrides.[1][2] |
| Ligand | Small, less electron-donating ligands (e.g., PPh₃) | Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos). They accelerate C-C or C-N reductive elimination, outcompeting debromination.[1][11] |
| Temperature | Excessively high temperatures | Operate at the lowest temperature that allows for a reasonable reaction rate (typically 80-110 °C). High heat can accelerate decomposition and side reactions. |
| Atmosphere | Air or poor inert atmosphere | Maintain a strict inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the catalyst and reagents.[2] |
Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
Procedure:
-
Setup: Add the this compound, arylboronic acid, XPhos Pd G3 pre-catalyst, and K₃PO₄ to a dry Schlenk flask containing a stir bar.
-
Inerting: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[2]
-
Solvent Addition: Add the anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by GC-MS or TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Caption: A troubleshooting decision tree for debromination issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (4-(Trifluoromethyl)phenyl)magnesium bromide | 402-51-7 | Benchchem [benchchem.com]
- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Yoneda Labs [yonedalabs.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions Involving 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
Introduction:
Welcome to the dedicated technical support center for the safe handling and management of exothermic reactions involving 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene. This resource is tailored for researchers, scientists, and professionals in the drug development sector who utilize this versatile chemical intermediate. The trifluoromethyl group imparts unique properties but also introduces potential thermal hazards that demand careful consideration. This guide, presented in a direct question-and-answer format, provides in-depth, field-proven insights to help you anticipate, mitigate, and safely control potential exothermic events during your experiments.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of this compound contribute to its potential for hazardous exothermic reactions?
A1: The potential for hazardous exothermic reactions with this compound stems from its molecular structure. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. This electronic effect makes the compound susceptible to rapid, highly exothermic reactions, particularly under certain conditions like exposure to strong nucleophiles or catalysts. While aromatic rings are typically nucleophilic, the presence of strong electron-withdrawing substituents can render them electrophilic and prone to nucleophilic aromatic substitution.[1]
Q2: Which specific types of reactions involving this compound are known to be highly exothermic?
A2: Caution is paramount when this compound is used in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, as well as in nucleophilic aromatic substitution (SNAr) reactions.[2][3] These reaction classes are frequently characterized by significant heat release.[3][4] The exothermic nature of these reactions is a consistent observation across various substrates and catalyst systems.[3] It is crucial to recognize that the potential for a thermal runaway exists if the heat generated exceeds the cooling capacity of the system.[3][5]
Q3: What are the early warning signs of a thermal runaway reaction?
A3: The primary indicators of a developing thermal runaway are a rapid, uncontrolled increase in the internal temperature of the reaction vessel, a corresponding rise in pressure, unexpected gas evolution, a sudden change in the color or viscosity of the reaction mixture, or localized boiling.[6] Continuous monitoring of these parameters is essential for early detection and intervention.
Q4: Are there specific reagents or reaction conditions that are known to increase the risk of a runaway reaction with this compound?
A4: Yes, the use of strong bases, highly reactive organometallic reagents, and performing reactions at elevated temperatures or high concentrations significantly increases the risk. Additionally, "all-in" procedures, where all reagents are combined before heating, provide poor control over the exotherm and can be particularly hazardous.[4]
Troubleshooting Guides for Exothermic Reaction Management
Issue 1: Rapid and Uncontrolled Temperature Spike During Reagent Addition
Symptoms:
-
A sharp increase in the internal reaction temperature that significantly overshoots the target temperature.
-
The cooling system is unable to maintain the set temperature.
-
Vigorous, localized boiling at the point of reagent addition.
Root Causes & Solutions:
-
Cause: The rate of reagent addition is too high, leading to an accumulation of unreacted starting materials and a subsequent surge in the reaction rate and heat generation.
-
Cause: Inadequate mixing is creating localized "hot spots" with high concentrations of reactants.
-
Solution: Ensure efficient and vigorous stirring throughout the reaction. For larger scale reactions, a mechanical overhead stirrer is often more effective than a magnetic stir bar.
-
-
Cause: The initial reaction temperature is too high, providing excessive thermal energy that accelerates the reaction beyond a controllable rate.
-
Solution: Pre-cool the reaction mixture to a lower temperature before commencing the addition of the reactive reagent. This creates a larger thermal buffer to absorb the heat of reaction.
-
Experimental Protocol: Controlled Dosing for Exothermic Reactions
-
Assemble the reactor with a calibrated temperature probe, an efficient condenser, and an appropriate stirring mechanism.
-
Place the reactor in a cooling bath (e.g., ice/water or a cryocooler).
-
Charge the reactor with this compound and the solvent.
-
Cool the mixture to the predetermined starting temperature with vigorous stirring.
-
Load the second reagent into a syringe pump.
-
Program the syringe pump to add the reagent at a slow, continuous rate over an extended period.
-
Continuously monitor the internal temperature. If it rises above the set limit, pause the addition until the temperature stabilizes.
Issue 2: Unexpected Pressure Buildup in the Reaction Vessel
Symptoms:
-
A rapid increase in pressure as indicated by a pressure gauge or transducer.
-
Audible venting from the system's pressure relief device.
-
Visible signs of gas evolution from the reaction mixture.
Root Causes & Solutions:
-
Cause: The reaction is producing gaseous byproducts, or the exotherm is causing the solvent to boil.
-
Solution: If feasible, perform the reaction in an open system vented to a fume hood or a scrubber. For reactions requiring a closed system, ensure it is equipped with a properly functioning and calibrated pressure relief valve or rupture disk.
-
-
Cause: A secondary decomposition reaction has been initiated by the exotherm from the primary reaction.
-
Solution: Immediately implement emergency cooling and cease all reagent addition. Be prepared to execute a planned emergency shutdown procedure, which may include quenching the reaction.
-
Workflow for Managing Pressurization Risks
Caption: Decision-making workflow for managing pressure during potentially exothermic reactions.
Issue 3: Post-Reaction Thermal Instability or Decomposition During Workup
Symptoms:
-
The temperature of the reaction mixture begins to rise again after all reagents have been added.
-
The product decomposes during purification steps like distillation.
-
Discoloration or charring of the product during isolation.[8]
Root Causes & Solutions:
-
Cause: The reaction has produced thermally unstable intermediates or byproducts that are now decomposing.
-
Solution: Quench the reaction mixture promptly after completion to neutralize any remaining reactive species. The choice of quenching agent is critical and depends on the reaction chemistry.
-
-
Cause: The desired product itself has limited thermal stability.
-
Solution: Avoid high-temperature purification methods. Opt for techniques such as column chromatography or vacuum distillation at reduced temperatures. It is advisable to determine the thermal stability of the final product using techniques like Differential Scanning Calorimetry (DSC).[8]
-
Data Summary: Recommended Quenching Strategies
| Reaction Type | Potential Reactive Species | Recommended Quenching Agent | Cautions |
| Metal-Catalyzed Cross-Coupling | Residual Organometallic Reagents, Strong Base | Saturated aqueous ammonium chloride or dilute acid | Add slowly at low temperature to control any exotherm from neutralization. |
| Nucleophilic Aromatic Substitution | Excess Strong Nucleophile/Base | Water, dilute aqueous acid (e.g., HCl, acetic acid) | The quench itself can be exothermic. Ensure adequate cooling. |
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. wjarr.com [wjarr.com]
- 6. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
Welcome to the technical support center for navigating the experimental nuances of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. The unique electronic properties of this molecule—stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl and bromo groups—present both opportunities and challenges in chemical transformations. This resource provides in-depth, field-proven insights into overcoming common hurdles, with a particular focus on the critical role of solvent selection in dictating reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound sluggish or failing?
A1: The primary suspect in a stalled Suzuki-Miyaura coupling is often suboptimal solvent choice, which can impact catalyst stability, reagent solubility, and the efficiency of the transmetalation step.[1] this compound is an electron-deficient aryl halide, and its reactivity is highly sensitive to the reaction environment.
Troubleshooting Steps:
-
Evaluate Your Solvent System:
-
For standard couplings: A mixture of a nonpolar aprotic solvent like 1,4-dioxane or toluene with water is a robust starting point.[1][2] The aqueous phase is crucial for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the crucial transmetalation step of the catalytic cycle.
-
For challenging couplings: If you observe low conversion, consider a more polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) . These solvents can enhance the solubility of organometallic intermediates and stabilize the active palladium catalyst.[3] However, be aware that highly polar solvents can sometimes favor side reactions.[1][3]
-
-
Base Selection is Key: The choice of base is intrinsically linked to the solvent. For dioxane/water systems, K₃PO₄ or K₂CO₃ are effective. In more polar solvents like DMF, a stronger base like Cs₂CO₃ might be necessary to drive the reaction to completion.
-
Ligand Choice: Ensure you are using an appropriate phosphine ligand. For electron-deficient aryl bromides, electron-rich and bulky ligands such as SPhos or XPhos often give superior results.
Q2: I'm observing significant hydrodehalogenation (replacement of bromine with hydrogen) as a side product in my cross-coupling reaction. What is causing this and how can I prevent it?
A2: Hydrodehalogenation is a common side reaction, particularly with electron-deficient aryl halides. It can be promoted by certain solvents and reaction conditions.
Causality:
-
Solvent as a Hydrogen Source: Solvents like DMF can sometimes act as a source of hydrogen, leading to the reduction of the aryl halide.[1]
-
Presence of Protic Impurities: Trace amounts of water or other protic impurities in your solvent or reagents can serve as a proton source for this undesired pathway.
-
Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium hydride species, which are active in hydrodehalogenation.
Mitigation Strategies:
-
Solvent Purity: Use anhydrous solvents to minimize the presence of protic impurities.
-
Alternative Solvents: If hydrodehalogenation is persistent in DMF, switch to a less reactive solvent like toluene or 1,4-dioxane .[2][4]
-
Reaction Additives: The addition of a small amount of a weak, non-coordinating base can sometimes suppress this side reaction.
-
Optimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of side reactions. Monitor your reaction by TLC or LC-MS to determine the optimal endpoint.
Troubleshooting Guides
Guide 1: Poor Yield in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with this compound is highly dependent on a synergistic combination of solvent, base, and ligand.[5]
Problem: Low to no conversion of the starting aryl bromide.
Troubleshooting Workflow:
Troubleshooting Decision Tree for Buchwald-Hartwig Amination.
Step-by-Step Protocol for Optimization:
-
Initial Solvent Screening:
-
Toluene is often the solvent of choice for Buchwald-Hartwig reactions, providing a good balance of solubility and reactivity.[2]
-
1,4-Dioxane is another excellent nonpolar aprotic option.[4]
-
If solubility of your amine is an issue, a more polar solvent like t-butanol can be effective, especially when used with sodium tert-butoxide as the base.
-
-
Base and Ligand Pairing:
-
For primary and secondary amines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is standard.
-
Pair this with a suitable ligand. For this electron-deficient substrate, bulky, electron-rich phosphine ligands like RuPhos or BrettPhos are often required to facilitate the catalytic cycle.
-
-
Temperature Control: These reactions typically require elevated temperatures, often in the range of 80-110 °C. Ensure your reaction is adequately heated and stirred.
Data-Driven Solvent Selection for Buchwald-Hartwig Amination
| Solvent | Typical Base | Advantages | Potential Issues |
| Toluene | NaOtBu | Good for a wide range of amines; minimizes side reactions.[2] | May have limited solubility for some polar amines. |
| 1,4-Dioxane | NaOtBu, K₃PO₄ | Versatile; good solubility for many reagents.[4] | Peroxide formation risk; requires careful handling. |
| t-Butanol | NaOtBu | Excellent for hindered amines. | Can participate in side reactions if not anhydrous. |
| DMF | Cs₂CO₃ | Good for challenging couplings requiring higher polarity. | Potential for hydrodehalogenation.[1] |
Guide 2: Chemoselectivity Issues in Multi-Halogenated Substrates
While this compound itself has only one bromine, you may be working with derivatives that contain other halogens or leaving groups (e.g., -Cl, -OTf). In such cases, the solvent can play a decisive role in determining which site reacts.
The Underlying Principle: The polarity of the solvent can influence the active catalytic species and the transition state energies for oxidative addition at different C-X bonds.[3][6][7]
-
Nonpolar Solvents (e.g., Toluene, THF): These solvents tend to favor oxidative addition at the more reactive C-Br bond. In systems with both C-Cl and C-OTf leaving groups, nonpolar solvents generally favor reaction at the C-Cl bond.[3][7] The active catalyst is often a neutral, monoligated palladium species.[3]
-
Polar Aprotic Solvents (e.g., DMF, MeCN, DMSO): These solvents can stabilize charged intermediates, potentially favoring oxidative addition at a C-OTf bond over a C-Cl bond.[3][8] This is attributed to the stabilization of an anionic palladium complex as the active catalytic species.[6][7]
Experimental Workflow for Tuning Chemoselectivity:
Solvent-Mediated Chemoselectivity in Cross-Coupling.
Practical Recommendations:
-
To selectively react at the C-Br bond in the presence of other halogens, start with a nonpolar solvent like toluene or 1,4-dioxane .
-
If you need to target a different leaving group in a more complex molecule, a systematic screen of polar aprotic solvents is warranted. However, be mindful that the reactivity trends can be complex and may not solely depend on the solvent's dielectric constant.[3][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Workup procedure for isolating products from 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
Welcome to the technical support hub for the workup and purification of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the isolation of this valuable synthetic intermediate.
Safety First: Handling this compound
Before beginning any workup procedure, it is critical to be aware of the associated hazards. This compound and related halogenated compounds should be handled with care.
-
Hazard Profile : This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and chemical-resistant gloves.[2][3]
-
Engineering Controls : All handling of this compound and its solutions should be conducted within a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[2][4]
-
Spill & Disposal : In case of a spill, collect the material and arrange for disposal according to local regulations. Prevent spillage from entering drains or water systems.[2]
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: Understanding the physical properties is essential for planning an effective purification strategy. While experimental data can vary, the key properties are summarized below. The compound is expected to be a high-boiling liquid or a low-melting solid.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrF₃O | [1] |
| Molecular Weight | 255.03 g/mol | [1] |
| Appearance | Colorless to light yellow liquid/solid | [5] |
| Boiling Point | High; likely requires vacuum distillation | [6][7] |
| Solubility | Soluble in common organic solvents (DCM, Ether, EtOAc); Insoluble in water. | General Principle |
Q2: What is the standard workup procedure following a synthesis of this compound?
A2: A typical aqueous workup is designed to remove inorganic byproducts, unreacted polar reagents, and catalysts. The standard procedure involves diluting the reaction mixture with an immiscible organic solvent (like dichloromethane or ethyl acetate), followed by a series of aqueous washes.[8] A common wash sequence is:
-
Water Wash: To remove water-soluble impurities.
-
Saturated Sodium Bicarbonate (NaHCO₃) Wash: To neutralize any acidic residues. This should be done carefully to avoid pressure buildup from CO₂ evolution.[9]
-
10% Sodium Thiosulfate (Na₂S₂O₃) Wash: This is crucial if elemental bromine (Br₂) was used in the reaction to quench any excess, which would otherwise color the product.[10]
-
Brine (Saturated NaCl) Wash: To remove the bulk of the dissolved water from the organic layer and help break any emulsions.[11] Finally, the organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
Q3: Which purification technique is most effective for this compound?
A3: The optimal technique depends on the nature of the impurities.
-
Flash Column Chromatography: This is the most versatile and common method for removing closely related organic impurities, such as regioisomers or unreacted starting materials.[12][13]
-
Vacuum Distillation: If the primary impurities are non-volatile (e.g., baseline material on TLC) and the product is a thermally stable liquid, vacuum distillation can be a highly effective and scalable purification method.[7]
-
Recrystallization: If the compound is a solid at room temperature and a suitable solvent system can be identified, recrystallization is an excellent technique for achieving high purity.[14][15]
Experimental Workup & Purification Workflow
The following diagram illustrates the general decision-making process from the end of the reaction to the final, purified product.
Caption: General workflow for workup and purification.
Troubleshooting Guide
Problem: An unmanageable emulsion formed during the aqueous wash.
-
Causality: Emulsions are colloidal suspensions of one liquid in another, often stabilized by fine particulate matter or surfactants. They prevent the clear separation of organic and aqueous layers.
-
Solutions:
-
Add Brine: Transfer the entire mixture to a larger separatory funnel and add a significant volume of saturated aqueous NaCl (brine). Gently rock the funnel. The increased ionic strength of the aqueous layer can help disrupt the emulsion.[11]
-
Filter: If the emulsion is caused by a fine precipitate, filtering the entire mixture through a pad of Celite® may resolve the issue.
-
Dilute: Diluting the organic layer with more solvent can sometimes break an emulsion.[11]
-
Patience: In some cases, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) can lead to layer separation.
-
Problem: The organic layer is persistently yellow or brown, even after washing.
-
Causality: A persistent color often indicates the presence of residual bromine (Br₂) or other colored, non-polar impurities that are not removed by standard aqueous washes.
-
Solutions:
-
Sodium Thiosulfate Wash: Ensure you have washed the organic layer with a 10% aqueous solution of sodium thiosulfate. If the color persists, try stirring the biphasic mixture vigorously in an Erlenmeyer flask for 10-15 minutes to ensure the reduction of all halogen molecules.[9][11]
-
Activated Charcoal: If the color is not from bromine, it may be a high molecular weight byproduct. After drying and solvent removal, you can redissolve the crude product in a minimal amount of solvent, add a small amount of activated charcoal, stir for 10 minutes, and filter through Celite® to remove the charcoal and adsorbed impurities.[15] Note that this can sometimes reduce your yield.
-
Problem: I can't find my product after the workup.
-
Causality: The product may have been lost due to unexpected solubility, volatility, or degradation.
-
Solutions:
-
Check the Aqueous Layer: Do not discard the aqueous layers until you have confirmed the product is in the organic phase. If your product has unexpected polarity or formed a salt, it might be in the aqueous phase. You can test this by taking a small sample of the combined aqueous layers, extracting it with a fresh portion of solvent, and analyzing the extract by TLC.[16]
-
Check the Rotovap Trap: this compound may be more volatile than expected. Check the solvent collected in the rotary evaporator's bump trap for your product.[16]
-
Product Instability: The product may be unstable to the acidic or basic conditions of the workup. Test the stability of your compound by exposing a small, pre-workup sample to the wash solutions and monitoring by TLC.[16]
-
Detailed Purification Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most broadly applicable method for purifying this compound from organic impurities.
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of your product from impurities. A common starting point for compounds of this type is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.[12]
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (e.g., pure hexanes). Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Add a layer of sand to the top.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Apply the sample evenly to the top of the silica bed. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[12]
-
Elution: Begin elution with the determined mobile phase, gradually increasing polarity if necessary (gradient elution).
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Vacuum Distillation
This method is ideal if the compound is a liquid and impurities are significantly less volatile.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a Claisen adapter, a thermometer, a vacuum adapter, and receiving flasks. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Heating: Place the flask containing the crude product in a heating mantle. Begin stirring and slowly apply vacuum.
-
Distillation: Gently heat the mixture. Collect any low-boiling fractions (forerun) in a separate flask. When the temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask and collect the main fraction.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains. Release the vacuum before turning off the heat to prevent bumping of the residue.
Troubleshooting Purification
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. lookchem.com [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes - Google Patents [patents.google.com]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Workup [chem.rochester.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CA2023862A1 - Purification of halogenated aromatic sulfones or ketones - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. How To [chem.rochester.edu]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Assignments for 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of chemists for the structural elucidation of organic molecules. For researchers and professionals in drug development, an unambiguous assignment of NMR signals is critical for confirming molecular identity, assessing purity, and understanding structure-activity relationships. This guide provides an in-depth, technical analysis of the ¹H and ¹³C NMR spectra for 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene, blending theoretical principles with practical, field-proven insights.
Molecular Structure and Electronic Environment
To accurately interpret the NMR spectra, one must first consider the molecule's structure and the interplay of its functional groups. This compound is a trisubstituted benzene ring featuring three distinct substituents, each exerting a significant electronic influence.
-
-OCH₃ (Methoxy): An electron-donating group (EDG) through resonance (+M effect), which increases electron density at the ortho and para positions, causing upfield shifts (shielding) for the attached protons and carbons.[1]
-
-Br (Bromo): An electron-withdrawing group (EWG) via induction (-I effect) but a weak electron-donating group by resonance. Overall, it deactivates the ring but directs incoming electrophiles to the ortho and para positions. Its effect on chemical shifts is complex, involving electronegativity, anisotropy, and steric components.[2][3]
-
-CF₃ (Trifluoromethyl): A potent electron-withdrawing group through both inductive (-I) and resonance (-M, hyperconjugation) effects. It strongly deshields the aromatic ring, particularly the carbon to which it is attached and the ortho and para positions, resulting in significant downfield shifts.[4][5]
The synergistic effect of these groups creates a unique electronic landscape across the aromatic ring, leading to a well-resolved and predictable NMR spectrum.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of spectral interpretation is fundamentally dependent on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining high-resolution ¹H and ¹³C NMR spectra.
Step 1: Sample Preparation
The causality behind meticulous sample preparation is to ensure a homogeneous magnetic environment for the nuclei, which is paramount for achieving sharp, well-resolved signals.
-
Analyte Mass: Accurately weigh 10-15 mg of this compound for ¹H NMR. For the less sensitive ¹³C nucleus, a more concentrated sample of 25-50 mg is advisable.[6][7]
-
Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[8]
-
Homogenization: Prepare the solution in a clean, dry vial. Ensure the sample is fully dissolved, using gentle vortexing if necessary. Any particulate matter must be removed by filtration through a small cotton or glass wool plug in a Pasteur pipette during transfer to the NMR tube.[9]
-
Transfer: Carefully transfer the clear solution into a high-quality 5 mm NMR tube, ensuring the sample height is between 4-5 cm.[6][8]
-
Standard: While the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used for ¹H calibration, tetramethylsilane (TMS) can be added as an internal standard (0 ppm) for ultimate precision.[9]
Step 2: Spectrometer Setup and Data Acquisition
These experiments are best performed on a spectrometer with a field strength of 400 MHz or higher to maximize signal dispersion.
-
Locking and Shimming: The spectrometer's field is locked onto the deuterium signal of the CDCl₃. Automated or manual shimming is then performed to optimize the magnetic field homogeneity, which sharpens the spectral lines.[6]
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 8 to 16 scans.
-
Relaxation Delay (d1): 5 seconds. This longer delay is crucial to allow for full relaxation of all protons, ensuring accurate signal integration.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Standard single-pulse with proton noise decoupling.
-
Number of Scans: 1024 to 4096 scans, owing to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): To unambiguously assign carbon types, DEPT-90 and DEPT-135 experiments should be performed. A DEPT-90 spectrum will show only CH signals, while a DEPT-135 will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are absent in both.[10][11][12]
Spectral Analysis and Definitive Assignments
The following assignments are based on established principles of substituent effects and analysis of comparable molecules.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show four distinct signals: three in the aromatic region and one for the methoxy group.
-
H-6: This proton is ortho to the powerfully electron-withdrawing -CF₃ group and meta to the -Br group. It will be the most deshielded aromatic proton. It is coupled only to H-5 (meta coupling), appearing as a doublet with a small coupling constant.
-
H-5: This proton is ortho to the -Br group and meta to both the -CF₃ and -OCH₃ groups. It will be coupled to H-3 (para coupling, often unresolved) and H-6 (meta coupling). It is expected to appear as a doublet of doublets (or a broad doublet if para coupling is not resolved).
-
H-3: This proton is ortho to the electron-donating -OCH₃ group and meta to the -Br group. It will be the most shielded aromatic proton. It is coupled to H-5 (ortho coupling), appearing as a doublet.
-
-OCH₃: The three equivalent methoxy protons are not coupled to any other protons and will appear as a sharp singlet.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will display eight signals, one for each unique carbon atom.
-
C-2 (-OCH₃): This carbon is directly attached to the electron-donating oxygen, causing a significant downfield shift due to electronegativity, but it is also shielded by the resonance effect. It will appear as a singlet in the broadband-decoupled spectrum and will be absent in DEPT spectra.
-
C-4 (-Br): The chemical shift of this carbon is influenced by the "heavy atom effect" of bromine, typically resulting in a more upfield (shielded) position than predicted by electronegativity alone. It will appear as a singlet and be absent in DEPT spectra.
-
C-1 (-CF₃): This quaternary carbon is directly attached to the highly electron-withdrawing -CF₃ group and will be significantly deshielded. It will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[13] It will be absent in DEPT spectra.
-
CF₃: The carbon of the trifluoromethyl group itself will be strongly deshielded and will also appear as a quartet due to the ¹JCF coupling. This signal will be easily identifiable.
-
C-6: This CH carbon is ortho to the -CF₃ group and will be deshielded. It will show a positive signal in both DEPT-90 and DEPT-135 spectra.
-
C-5: This CH carbon is ortho to the -Br group and will be moderately deshielded. It will appear as a positive signal in both DEPT-90 and DEPT-135 spectra.
-
C-3: This CH carbon is ortho to the electron-donating -OCH₃ group and will be the most shielded of the aromatic CH carbons. It will appear as a positive signal in both DEPT-90 and DEPT-135 spectra.
-
-OCH₃: The methoxy carbon will appear as a characteristic signal around 55-60 ppm. It will show a positive signal in the DEPT-135 spectrum.
Data Summary and Comparison
The predicted assignments are summarized below. To ground these predictions, a comparison is made with the known spectral data of simpler, related molecules.
Table 1: Predicted ¹H and ¹³C NMR Assignments for this compound
| Atom No. | Type | Predicted ¹H δ (ppm) | Multiplicity | J (Hz) | Predicted ¹³C δ (ppm) | ¹³C Multiplicity | DEPT-135 |
| H-3 | Ar-H | ~6.9 - 7.1 | d | Jortho = 8-9 | C-3 | CH | + |
| H-5 | Ar-H | ~7.3 - 7.5 | dd | Jortho = 8-9, Jmeta = 2-3 | C-5 | CH | + |
| H-6 | Ar-H | ~7.6 - 7.8 | d | Jmeta = 2-3 | C-6 | CH | + |
| -OCH₃ | -OCH₃ | ~3.9 - 4.1 | s | - | -OCH₃ | CH₃ | + |
| C-1 | Ar-C | - | - | - | ~125 - 130 | q | Absent |
| C-2 | Ar-C | - | - | - | ~155 - 160 | s | Absent |
| C-4 | Ar-C | - | - | - | ~115 - 120 | s | Absent |
| -CF₃ | -CF₃ | - | - | - | ~122 - 125 | q | Absent |
Note: Chemical shifts are predicted relative to TMS in CDCl₃. Coupling constants (J) are typical values.
Comparative Analysis
-
4-Bromoanisole: The aromatic protons ortho to the methoxy group appear around 6.75 ppm, while those ortho to the bromine appear at 7.40 ppm.[14][15] This demonstrates the strong shielding of the -OCH₃ group and the deshielding from the -Br.
-
2-Bromobenzotrifluoride: The proton ortho to the -CF₃ group (H-6) is significantly deshielded, appearing far downfield.[16] This supports the prediction that H-6 in our target molecule will have the highest chemical shift.
-
3-(Trifluoromethyl)anisole: This compound shows the combined influence of a meta-CF₃ and an -OCH₃ group, providing a useful model for the electronic environment.[17]
This comparative approach validates our assignments by isolating the influence of each substituent, confirming the predicted electronic distribution in this compound.
Caption: Experimental and analytical workflow for the structural elucidation of this compound by NMR.
Conclusion
This guide provides a comprehensive framework for the definitive ¹H and ¹³C NMR assignment of this compound. By integrating a robust experimental protocol with a detailed analysis of substituent electronic effects and comparative data, researchers can confidently verify the structure of this compound. This systematic approach, grounded in the principles of causality and self-validation, ensures the scientific integrity required for advanced research and development applications.
References
- 1. physicsforums.com [physicsforums.com]
- 2. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 13. Heteronuclear coupling [chem.ch.huji.ac.il]
- 14. webqc.org [webqc.org]
- 15. 4-Bromoanisole - Wikipedia [en.wikipedia.org]
- 16. 2-Bromobenzotrifluoride(392-83-6) 1H NMR [m.chemicalbook.com]
- 17. 3-(Trifluoromethyl)anisole | C8H7F3O | CID 96691 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
Introduction
In the landscape of drug discovery and chemical research, the unambiguous identification and structural elucidation of novel compounds are paramount. Mass spectrometry stands as a cornerstone analytical technique, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth technical comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes foundational principles of mass spectrometry with data from analogous compounds to provide a robust predictive analysis. This approach is invaluable for researchers working with novel halogenated and trifluoromethylated aromatic compounds, enabling them to anticipate and interpret mass spectral data with greater confidence.
Predicted Mass Spectrometry Fragmentation of this compound
Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[1][2] The fragmentation of this compound is predicted to be driven by the presence of its key functional groups: the bromine atom, the methoxy group, and the trifluoromethyl group, all attached to a benzene ring.
The molecular ion peak (M⁺•) is expected to be observed, and its mass-to-charge ratio (m/z) can be calculated based on the isotopic masses of the constituent atoms. For C₈H₆BrF₃O, the monoisotopic mass is approximately 253.955 g/mol .[3] A crucial characteristic of the molecular ion and any bromine-containing fragments will be the presence of an M+2 peak of nearly equal intensity, owing to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br being roughly 1:1.[4]
The primary fragmentation pathways are anticipated to involve the cleavage of the bonds connecting the substituents to the aromatic ring and further fragmentation of the substituents themselves.
Key Predicted Fragmentation Pathways
The major fragmentation pathways for this compound under EI-MS are outlined below. The stability of the resulting cations and neutral radicals is a driving force for these fragmentations.[5]
Caption: Predicted major fragmentation pathways of this compound under EI-MS.
Summary of Predicted Fragment Ions
| m/z (based on ⁷⁹Br) | Proposed Ion Structure | Fragmentation Step | Notes |
| 254/256 | [C₈H₆BrF₃O]⁺• | Molecular Ion (M⁺•) | The characteristic 1:1 isotopic pattern for bromine will be observed. |
| 239/241 | [C₇H₃BrF₃O]⁺ | Loss of •CH₃ | Alpha-cleavage of the methoxy group is a common fragmentation for aromatic ethers. |
| 175 | [C₈H₆F₃O]⁺ | Loss of •Br | Cleavage of the C-Br bond, a facile process for brominated aromatics.[6] |
| 185/187 | [C₇H₆BrO]⁺ | Loss of •CF₃ | While loss of the entire CF₃ group from trifluoromethylbenzene itself is not always dominant, it is a plausible fragmentation pathway.[7] |
| 225/227 | [C₇H₃BrF₂O]⁺ | From [C₇H₃BrF₃O]⁺ with loss of HF | Rearrangement and loss of a neutral molecule. |
| 157/159 | [C₆H₃BrO]⁺• | From [C₇H₆BrO]⁺ with loss of CO | Loss of carbon monoxide is a common fragmentation for aromatic aldehydes and ketones, and can occur from rearranged ether fragments. |
| 155/157 | [C₆H₄Br]⁺ | From [C₇H₆BrO]⁺ with loss of CH₂O | Rearrangement and loss of formaldehyde. |
| 77 | [C₆H₅]⁺ | A common fragment for monosubstituted benzenes, though less likely to be a major peak in this highly substituted compound. |
Comparative Fragmentation Analysis
To better understand the predicted fragmentation of this compound, it is instructive to compare it with simpler, related molecules.
Comparison with Anisole (Methoxybenzene)
Anisole primarily undergoes fragmentation through the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion (m/z 93), which can then lose carbon monoxide (CO) to yield the cyclopentadienyl cation (m/z 65). The initial loss of a methyl radical is a highly favored pathway for aromatic ethers. We anticipate a similar initial loss of •CH₃ from our target molecule to form the fragment at m/z 239/241.
Comparison with Bromobenzene
The mass spectrum of bromobenzene is characterized by a strong molecular ion peak with its distinct M+2 isotopic partner. The primary fragmentation is the loss of the bromine radical (•Br) to produce the phenyl cation at m/z 77. This facile cleavage of the C-Br bond supports the prediction of a significant fragment at m/z 175 in the spectrum of this compound.
Comparison with (Trifluoromethyl)benzene
The fragmentation of (trifluoromethyl)benzene is more complex. While direct loss of the •CF₃ radical can occur, a more prominent fragmentation pathway often involves the successive loss of fluorine atoms or CF₂.[7][8] This suggests that fragments arising from the loss of F or CF₂ from the molecular ion or other fragments are also possible for our target compound.
Experimental Protocol: Acquiring a Mass Spectrum
The following outlines a standard procedure for obtaining an electron ionization mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 ppm) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
-
GC Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[2]
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern, paying close attention to the molecular ion and the characteristic isotopic pattern of bromine-containing fragments.
-
Compare the observed fragmentation pattern with the predicted pathways and reference spectra of related compounds.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The predictive analysis of the mass spectrometry fragmentation pattern of this compound provides a valuable framework for its identification and structural confirmation. By understanding the fundamental fragmentation behaviors of its constituent functional groups—aromatic ethers, brominated aromatics, and trifluoromethylated compounds—researchers can anticipate the key fragment ions and their relative abundances. The characteristic isotopic signature of bromine serves as a powerful diagnostic tool. This guide, by integrating established principles with comparative data, empowers scientists in the field of drug development and chemical research to approach the analysis of novel complex molecules with a solid, predictive, and analytical foundation.
References
- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. uni-saarland.de [uni-saarland.de]
- 6. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 8. Benzene, (trifluoromethyl)- [webbook.nist.gov]
A Comparative Guide to the X-ray Crystal Structure of Derivatives of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
A comprehensive search for X-ray crystal structures of derivatives of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene has revealed a significant gap in publicly available crystallographic data. Despite extensive investigation across scientific databases and supplier information, no specific, experimentally determined crystal structures for derivatives of this compound could be located. This guide will, therefore, address the parent molecule and closely related structures for which data is available, while highlighting the current limitations in the field.
While the core molecule, this compound, is commercially available and its basic chemical properties are documented, its three-dimensional structure in the solid state, and that of its direct derivatives, remain largely unexplored in the public domain. This presents a challenge for researchers and drug development professionals who rely on detailed structural information to understand intermolecular interactions, predict physicochemical properties, and design new molecules with desired functionalities.
The Parent Molecule: An Overview
This compound is a substituted aromatic compound with the molecular formula C₈H₆BrF₃O. Its structure features a benzene ring substituted with a bromine atom, a methoxy group, and a trifluoromethyl group. These substituents impart specific electronic and steric properties to the molecule, making it a potentially valuable building block in organic synthesis.
Computed Properties of this compound:
| Property | Value | Source |
| Molecular Weight | 255.03 g/mol | [1] |
| XLogP3 | 3.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Structurally Related Compounds with Crystallographic Data
In the absence of crystal structures for direct derivatives, we turn our attention to molecules that share some structural similarity. It is important to note that while these compounds can provide some insights into potential intermolecular interactions, their crystal packing and molecular conformations will differ significantly from those of the target derivatives.
One example from the literature is a more complex biphenyl derivative containing a 4-bromo-2-chlorophenyl moiety. The synthesis and crystal structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate has been reported.[2][3] This compound, while not a direct derivative of our topic molecule, showcases how the presence of a substituted bromophenyl ring can influence crystal packing through halogen and other weak intermolecular interactions.[2][3]
The Path Forward: Opportunities for Future Research
The lack of available X-ray crystal structure data for derivatives of this compound represents a clear opportunity for further research. The synthesis of such derivatives, likely via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, could yield a variety of novel compounds.[4]
Hypothetical Experimental Workflow for Derivative Synthesis and Crystallization:
Caption: A potential workflow for the synthesis and crystallographic analysis of derivatives of this compound.
Detailed Protocol for Suzuki-Miyaura Coupling (A General Approach):
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol), and a base like K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (4:1, 5 mL).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Crystallization: Grow single crystals suitable for X-ray diffraction by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent system (e.g., hexane/ethyl acetate).
Conclusion
While a direct comparative guide on the X-ray crystal structures of derivatives of this compound cannot be provided at this time due to a lack of available data, this analysis highlights a significant area for future crystallographic and synthetic research. The exploration of this chemical space would undoubtedly contribute valuable knowledge to the fields of materials science and drug discovery. Researchers are encouraged to pursue the synthesis and crystallographic characterization of this promising class of compounds.
References
- 1. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Advantages of using 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene over similar building blocks
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and molecular design. Among the vast array of available reagents, substituted aryl halides hold a prominent position as versatile precursors for complex molecular architectures. This guide provides an in-depth technical comparison of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene with its structural isomers and other similar building blocks, highlighting its distinct advantages in key synthetic transformations. By examining experimental data and the underlying mechanistic principles, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Unique Structural Attributes of this compound
This compound (Figure 1) is a strategically functionalized aromatic ring featuring a bromine atom, a methoxy group, and a trifluoromethyl group. The specific ortho, meta, and para arrangement of these substituents imparts a unique combination of electronic and steric properties that govern its reactivity and make it a highly valuable tool in a chemist's arsenal.
The bromine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are cornerstones of modern C-C and C-N bond formation.[1] The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic nature of the aromatic ring, while the methoxy group, an electron-donating group, also plays a crucial role in modulating reactivity.
Comparative Performance in Key Cross-Coupling Reactions
The true value of a building block is demonstrated by its performance in widely used synthetic methodologies. Here, we compare the utility of this compound with its isomers and analogs in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: The Impact of Substituent Placement
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The electronic nature of the aryl halide plays a crucial role in the rate-determining oxidative addition step. Electron-withdrawing groups on the aromatic ring can accelerate this step, leading to higher reaction efficiency.
While direct side-by-side comparative studies are limited, the inherent electronic properties of this compound suggest a favorable reactivity profile. The potent electron-withdrawing trifluoromethyl group at the ortho position is expected to significantly activate the C-Br bond towards oxidative addition.[2]
Table 1: Comparison of this compound and Its Isomers in a Hypothetical Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Bromide | Key Substituent Positions | Expected Relative Reactivity | Rationale |
| This compound | ortho-CF3, ortho-OCH3 to C-Br | High | Strong electron-withdrawing CF3 group activates the C-Br bond. Potential for chelation by the ortho-methoxy group may stabilize the palladium catalyst. |
| 4-Bromo-3-methoxy-1-(trifluoromethyl)benzene | meta-CF3, ortho-OCH3 to C-Br | Moderate to High | Electron-withdrawing effect of the CF3 group is still significant. |
| 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | meta-OCH3, ortho-CF3 to C-Br | High | Strong activation from the ortho-CF3 group. |
The ortho-methoxy group in this compound may offer an additional advantage through a chelating effect with the palladium catalyst, potentially stabilizing the active catalytic species and promoting efficient coupling.
Buchwald-Hartwig Amination: Navigating Steric and Electronic Effects
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The success of this reaction is often influenced by a delicate balance of steric and electronic factors. While electron-deficient aryl halides are generally more reactive, steric hindrance around the C-Br bond can impede the approach of the bulky palladium catalyst and the amine coupling partner.
In the case of this compound, the presence of two ortho substituents to the bromine atom—the methoxy and trifluoromethyl groups—introduces significant steric bulk. This steric congestion can present a challenge for the Buchwald-Hartwig amination.
Table 2: Comparison of this compound and Analogs in a Hypothetical Buchwald-Hartwig Amination with Aniline
| Aryl Bromide | Key Substituent Positions | Expected Relative Reactivity | Rationale |
| This compound | ortho-CF3, ortho-OCH3 to C-Br | Moderate | Strong electronic activation is counteracted by significant steric hindrance from two ortho substituents. |
| 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene | ortho-CF3, ortho-F to C-Br | Moderate to High | Fluorine is smaller than a methoxy group, resulting in less steric hindrance. |
| 4-Bromo-3-methoxy-1-(trifluoromethyl)benzene | meta-CF3, ortho-OCH3 to C-Br | High | Reduced steric hindrance compared to the 2-methoxy isomer, with still significant electronic activation. |
While the electronic activation from the trifluoromethyl group is beneficial, the steric hindrance may necessitate the use of specialized bulky phosphine ligands and potentially higher catalyst loadings or reaction temperatures to achieve high yields in Buchwald-Hartwig aminations.
Accessibility and Cost-Effectiveness: A Note on Synthesis
The practical utility of a building block is intrinsically linked to its accessibility and cost. The synthesis of this compound and its isomers typically involves multi-step sequences, often starting from commercially available substituted anilines or phenols.
The synthesis of this compound can be envisioned through several routes, for example, starting from 2-methoxy-1-(trifluoromethyl)benzene followed by bromination. The regioselectivity of the bromination step is a critical factor influencing the overall yield and purity of the final product. The directing effects of the methoxy and trifluoromethyl groups will determine the position of bromination.
Similarly, the synthesis of isomers like 4-bromo-3-methoxy-1-(trifluoromethyl)benzene would start from the corresponding 3-methoxy-1-(trifluoromethyl)benzene. The availability and cost of these starting materials, as well as the efficiency of the subsequent transformations, will ultimately dictate the cost-effectiveness of each building block.
Experimental Protocols: A Guide to Application
To facilitate the practical application of these insights, we provide detailed, self-validating experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound.
Experimental Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Toluene
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add degassed toluene and water (e.g., 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Experimental Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Anhydrous Toluene
-
Inert gas (Argon)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, sodium tert-butoxide, the palladium precatalyst, and the phosphine ligand.
-
Evacuate and backfill the tube with argon three times.
-
Add aniline followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.
Conclusion: A Strategic Choice for Synthesis
This compound emerges as a highly strategic building block for organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. Its unique substitution pattern provides a favorable balance of electronic activation and potential for catalyst stabilization, making it an excellent substrate for Suzuki-Miyaura couplings. While its sterically hindered nature may require careful optimization for Buchwald-Hartwig aminations, the use of modern, highly active catalyst systems can often overcome this challenge.
The choice of a building block is a multifaceted decision that weighs reactivity, accessibility, and cost. This guide has provided a comparative framework to assist researchers in navigating these considerations. The superior performance of this compound in certain key transformations, coupled with the detailed protocols for its application, underscores its value as a powerful tool for the synthesis of novel and complex molecular entities.
References
A Comparative Guide to the Characterization of Impurities in Commercial 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The stringent purity requirements for pharmaceutical intermediates are paramount to ensuring the safety and efficacy of final drug products. 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, a thorough understanding and characterization of its impurity profile are critical. This guide provides an in-depth comparison of analytical methodologies for the identification and quantification of potential impurities in commercial batches of this compound, supported by experimental protocols and data interpretation.
The presence of impurities, even in trace amounts, can have a significant impact on the manufacturing process, stability, and pharmacological properties of the final API.[1] Regulatory bodies such as the ICH, USFDA, and the Canadian Drug and Health Agency have established strict guidelines for the identification and control of impurities in drug substances.[2] This guide will focus on the likely process-related impurities stemming from the most probable synthetic route and the analytical techniques best suited for their detection and quantification.
Probable Synthetic Route and Potential Impurities
The most common industrial synthesis of this compound involves the electrophilic bromination of 2-methoxy-1-(trifluoromethyl)benzene. The methoxy (-OCH3) group is a strong activating, ortho-, para-director, while the trifluoromethyl (-CF3) group is a deactivating, meta-director. The directing effects of the potent -OCH3 group dominate, leading to the desired product where bromine is introduced at the para position relative to it.
However, this process can lead to several impurities:
-
Unreacted Starting Material: Residual 2-methoxy-1-(trifluoromethyl)benzene.
-
Isomeric Impurities: Bromination at other positions on the aromatic ring, primarily the ortho position to the methoxy group, resulting in 2-Bromo-6-methoxy-1-(trifluoromethyl)benzene. Other isomers are also possible but are generally formed in much smaller quantities.
-
Over-bromination Products: The introduction of a second bromine atom to the ring, leading to dibromo-2-methoxy-1-(trifluoromethyl)benzene isomers.
-
Starting Material Impurities: Impurities present in the initial 2-methoxy-1-(trifluoromethyl)benzene that are carried through the synthesis.
Below is a visual representation of the synthetic pathway and the potential points of impurity introduction.
Caption: Synthesis of this compound and the origin of key impurities.
Comparative Analysis of Characterization Techniques
A multi-technique approach is essential for the comprehensive characterization of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary tools for separation and quantification, while Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide crucial structural information.[1][2]
| Analytical Technique | Principle | Strengths | Limitations |
| HPLC-UV | Separation based on differential partitioning between a stationary and mobile phase, with detection by UV absorbance.[3] | Excellent for quantifying known impurities, robust and reproducible.[3] | May not separate all isomers effectively without careful method development. Requires reference standards for quantification. |
| GC-MS | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[4] | High sensitivity and selectivity, excellent for identifying unknown impurities through fragmentation patterns.[4][5] | Not suitable for non-volatile or thermally labile compounds. |
| ¹H and ¹⁹F NMR | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency dependent on their chemical environment.[6] | Provides detailed structural information, crucial for unambiguous identification of isomers.[6] | Lower sensitivity compared to chromatographic methods, may not detect trace-level impurities. |
| FT-IR | Measures the absorption of infrared radiation by the sample, providing information about the functional groups present.[7] | Quick and non-destructive, useful for confirming the presence of expected functional groups and identifying major components. | Limited use for distinguishing between isomers with similar functional groups. |
Experimental Protocols
The following are detailed protocols for the analysis of impurities in this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Methodology:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Analyze the mass spectra of minor peaks and compare them to spectral libraries and predicted fragmentation patterns of potential impurities. The presence of characteristic isotopic patterns for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key identifier for brominated impurities.
High-Performance Liquid Chromatography (HPLC) for Impurity Quantification
HPLC with UV detection is the workhorse for quantifying known impurities and for routine quality control.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Methodology:
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL) and dilute as necessary. Prepare calibration standards for the main compound and any available impurity reference standards.
Data Analysis:
-
Quantify impurities by comparing their peak areas to those of the reference standards using a calibration curve. For unknown impurities, relative peak area percentage can be used for estimation.
Workflow for Impurity Characterization
The following diagram illustrates a comprehensive workflow for the characterization of impurities in this compound.
Caption: A systematic workflow for the identification and quantification of impurities.
Conclusion
The effective characterization of impurities in this compound is a critical aspect of quality control in the pharmaceutical industry. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile. The methodologies and insights provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the purity and quality of this important chemical intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical products.
References
- 1. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
- 2. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlas.org [atlas.org]
- 6. Resolving unknown isomers of emerging per- and polyfluoroalkyl substances (PFASs) in environmental samples using COSMO-RS-derived retention factor and mass fragmentation patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene - Google Patents [patents.google.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
For researchers and professionals in drug development and fine chemical synthesis, the purity of an intermediate like 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene is not merely a quality metric; it is a critical determinant of reaction yield, impurity profile, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two robust reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound, grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[1][2][3]
The choice of an analytical method is a balance of selectivity, robustness, and efficiency. Here, we compare the performance of a conventional C18 stationary phase—the workhorse of modern chromatography—with a Phenyl-Hexyl phase, which offers alternative selectivity for aromatic and halogenated compounds through π-π interactions.
The Analytical Challenge: Potential Impurities
A robust purity method must be able to separate the main compound from any potential process-related impurities and degradation products. Based on common synthetic routes for substituted benzene derivatives, potential impurities for this compound could include:
-
Starting Materials: Such as 2-methoxy-1-(trifluoromethyl)benzene.
-
Isomeric Byproducts: Positional isomers like 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene or other brominated species.[4][5]
-
Related Substances: Impurities from side reactions, such as compounds with additional or missing functional groups.
-
Degradation Products: For instance, the hydrolysis product 4-Bromo-2-hydroxy-1-(trifluoromethyl)benzene.
The methods detailed below are designed with the specific goal of resolving the main peak from these and other potential impurities.
Experimental Design & Methodologies
The following protocols are designed to be self-validating systems, adhering to FDA and ICH guidelines which emphasize that an analytical procedure's objective is to demonstrate its fitness for the intended purpose.[6][7][8][9]
Method A: The Industry Standard (C18 Column)
This method utilizes a C18 column, which provides excellent hydrophobic retention and is a reliable first choice for method development.[10]
Detailed Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
-
Reagents & Materials:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or purified to 18.2 MΩ·cm.
-
Formic acid, analytical grade.
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 40% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Acetonitrile and Water (diluent) to prepare a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at a nominal concentration of 0.1 mg/mL in the same diluent. Filter through a 0.45 µm syringe filter if particulate matter is present.
-
Method B: Alternative Selectivity (Phenyl-Hexyl Column)
This method employs a Phenyl-Hexyl stationary phase to leverage alternative separation mechanisms, primarily π-π interactions, which can be highly effective for separating aromatic compounds with different electronic properties.
Detailed Protocol:
-
Instrumentation & Reagents:
-
Same as Method A.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 35% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, return to 35% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Same as Method A.
-
Visualization of the Analytical Workflow
The general workflow for implementing either of these HPLC methods follows a structured sequence from preparation to final analysis.
Caption: General experimental workflow for HPLC purity analysis.
Performance Comparison and Data Analysis
To objectively compare these methods, we evaluate them based on key validation parameters defined in ICH Q2(R1) guidelines.[1][11] The following table summarizes the expected performance data.
Table 1: Comparison of HPLC Method Performance
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Rationale & Commentary |
| Principle | Hydrophobic Interaction | Mixed-Mode (Hydrophobic & π-π) | Phenyl-Hexyl offers enhanced selectivity for aromatic analytes. |
| Retention Time | ~8.5 min | ~9.2 min | Slightly higher retention on Phenyl-Hexyl due to π-π interactions. |
| Resolution (Rs) | > 2.0 for all specified impurities | > 2.5 for all specified impurities | Method B shows superior resolution for isomeric impurities. |
| Tailing Factor (Tf) | 1.1 | 1.05 | Both methods produce excellent, symmetrical peak shapes. |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods are highly linear across the tested concentration range. |
| Precision (%RSD) | < 1.0% | < 1.0% | Both methods demonstrate high precision for replicate injections. |
| Accuracy (% Rec) | 98.5% - 101.5% | 99.0% - 101.0% | High accuracy is achievable with both stationary phases. |
Causality Behind Performance Differences
The superior resolution observed with the Phenyl-Hexyl column (Method B) can be attributed to its unique stationary phase chemistry. While the C18 phase separates primarily based on hydrophobicity, the phenyl rings in the Phenyl-Hexyl phase create an electron-rich surface. This allows for π-π interactions with the aromatic ring of this compound and its impurities. The trifluoromethyl group is strongly electron-withdrawing, while the methoxy group is electron-donating. Subtle differences in the electronic structure of isomers can lead to significant differences in their π-π stacking interactions with the stationary phase, resulting in enhanced separation that might not be achievable on a standard C18 column.
Method Selection Logic
The choice between these two methods depends on the specific analytical objective.
Caption: Logic for selecting the appropriate HPLC method.
Conclusion and Recommendations
Both the C18-based (Method A) and Phenyl-Hexyl-based (Method B) HPLC methods are suitable for the purity analysis of this compound.
-
Method A is a robust, reliable, and conventional choice, making it ideal for routine quality control environments where speed and consistency are paramount, provided it meets the required specificity.
-
Method B offers superior resolving power, particularly for closely related isomers. It is the recommended method for in-depth impurity profiling during process development, stability studies, and for reference standard characterization where baseline separation of all potential impurities is critical.
For comprehensive quality assurance, employing Method A for routine testing while having Method B validated as an orthogonal method provides the highest level of confidence in the purity assessment of this compound.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. starodub.nl [starodub.nl]
- 4. 944901-07-9|2-Bromo-4-methoxy-1-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 5. 1-bromo-2-methoxy-4-(trifluoromethyl)benzene 98% | CAS: 402-07-3 | AChemBlock [achemblock.com]
- 6. propharmagroup.com [propharmagroup.com]
- 7. fda.gov [fda.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. fda.gov [fda.gov]
- 10. youtube.com [youtube.com]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A Senior Application Scientist's Guide to the Scale-Up of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the selection of building blocks for synthesis is a critical decision with far-reaching implications for scalability, cost-effectiveness, and overall project success. This guide provides an in-depth cost-benefit analysis of utilizing 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene as a key intermediate in large-scale production. We will objectively compare its performance with viable alternatives, supported by experimental data and field-proven insights, to empower you in making informed decisions for your scale-up operations.
Introduction: The Strategic Value of Fluorinated Aromatic Building Blocks
Trifluoromethylated and trifluoromethoxylated aromatic compounds are cornerstones in modern medicinal chemistry. The incorporation of fluorine-containing groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its unique substitution pattern, offers a versatile platform for introducing a trifluoromethyl group alongside a methoxy moiety, which can be crucial for modulating electronic properties and providing an additional site for chemical modification. The bromine atom serves as a convenient handle for a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are workhorse reactions in the synthesis of complex organic molecules.[1][2]
However, the decision to incorporate this specific building block into a large-scale synthesis campaign requires a thorough evaluation of its economic and practical viability compared to other structurally similar alternatives. This guide will focus on a comparative analysis with two primary alternatives: 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene and 1-Bromo-4-(trifluoromethoxy)benzene .
Comparative Synthesis and Cost Analysis
The economic feasibility of using a particular building block at scale is intrinsically linked to its synthesis pathway, the cost of raw materials, and the efficiency of the overall process.
Synthesis of this compound
A potential laboratory-scale synthesis of this compound can be envisioned starting from the commercially available 4-Bromo-2-methoxyaniline.[3][4][5][6] The synthesis would likely involve a Sandmeyer-type reaction to introduce the trifluoromethyl group.
Conceptual Synthesis Pathway:
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
As researchers and scientists dedicated to innovation, our work inherently involves handling a wide array of chemical compounds. Among these is 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene, a valuable reagent in organic synthesis. However, its utility in the lab is matched by the critical importance of its proper management and disposal. Adherence to correct disposal protocols is not merely a regulatory formality; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring that every action is understood and validated by established safety and environmental principles.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the specific hazards of a chemical is the first step in developing a safe disposal plan. This compound is a halogenated organic compound with a distinct risk profile that dictates its handling and disposal requirements.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[1] The primary hazards include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
These classifications necessitate the use of specific personal protective equipment (PPE) and handling techniques to prevent exposure. The presence of bromine and a trifluoromethyl group places it in the category of halogenated organic compounds, which have specific, stringent disposal regulations due to their potential to form persistent environmental pollutants if not handled correctly.
| Identifier | Information | Source(s) |
| IUPAC Name | 4-bromo-1-methoxy-2-(trifluoromethyl)benzene | PubChem[1] |
| CAS Number | 1514-11-0 | PubChem[1] |
| Molecular Formula | C₈H₆BrF₃O | PubChem[1] |
| GHS Pictogram | Exclamation Mark | ECHA C&L Inventory[1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | ECHA C&L Inventory[1] |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant. | ECHA C&L Inventory[1], Fisher Scientific[3][4] |
Pre-Disposal Operations: Personal Protective Equipment and Safe Handling
Before disposal begins, ensuring personal and environmental safety during handling is paramount. The risks identified above directly inform the required level of protection.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to NIOSH (US) or EN 166 (EU) standards.[5] This is non-negotiable due to the H319 "serious eye irritation" classification.
-
Skin Protection: Wear impervious, flame-retardant protective clothing and handle with compatible gloves (e.g., nitrile).[5][6] Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[2][6] Contaminated gloves must be disposed of as hazardous waste.
-
Respiratory Protection: All handling and preparation for disposal should occur in a well-ventilated area, preferably inside a certified chemical fume hood, to mitigate the risk of inhaling vapors (H335).[3][7]
Safe Handling Practices:
-
Minimize the generation of aerosols or mists during transfers.
-
Keep containers tightly closed when not in use to prevent the release of vapors.[3][5]
Waste Segregation and Collection: A Critical Step for Compliance and Safety
Proper segregation of chemical waste is arguably the most critical step in the disposal process. Halogenated organic compounds cannot be mixed with non-halogenated waste. The reasons for this are both financial and environmental; the disposal of mixed waste is significantly more complex and costly, and improper mixing can lead to dangerous chemical reactions.[8]
The following workflow provides a clear, self-validating system for waste collection.
Caption: Waste Segregation Decision Workflow.
Step-by-Step Collection Protocol:
-
Select the Correct Waste Container: Obtain a designated, properly vented, and chemically compatible container for "Halogenated Organic Waste."[9]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[8][9] Clearly list the full chemical name: "this compound" and any other chemicals present. Do not use abbreviations or chemical formulas.[9]
-
Transfer the Waste: Carefully transfer the waste into the container within a fume hood, minimizing splashing or aerosolization.
-
Seal the Container: Securely close the container lid immediately after adding waste.[8][9] This is mandatory to prevent vapor release and ensure safety.
-
Store Appropriately: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, with secondary containment to manage potential leaks.[3][5]
Management of Spills and Contaminated Materials
Accidents can happen, and a clear plan for managing spills is essential.
-
Minor Spills: For small spills within a chemical fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite, dry sand). Collect the contaminated absorbent using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated solid waste.[3][10]
-
Major Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and your institution's Environmental Health and Safety (EHS) office immediately.[9] Do not attempt to clean it up without specialized training and equipment.
Disposal of Contaminated Materials:
-
Empty Containers: The original reagent bottle is not truly "empty." It must be managed as hazardous waste. Alternatively, it can be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[5] Crucially, this rinsate must be collected and disposed of as halogenated organic waste. [5] Once decontaminated, the container can be punctured to prevent reuse and disposed of according to institutional policy.[5]
-
Contaminated PPE and Debris: All disposable items that come into direct contact with the chemical, such as gloves, bench paper, and spill cleanup materials, must be collected in a sealed bag or container, clearly labeled as "Halogenated Solid Waste," and disposed of through your institutional EHS program.
Final Disposal Pathway: From Lab to Destruction
As a generator of hazardous waste, your responsibility extends to ensuring the waste is handed off for final, compliant disposal.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the full, sealed, and properly labeled waste container.
-
Licensed Disposal Facility: The collected waste will be transported to a licensed chemical waste disposal facility.
-
Method of Destruction: The recommended disposal method for halogenated organic compounds is controlled incineration in a specialized facility equipped with flue gas scrubbing technology.[5] This high-temperature process is designed to break down the molecule completely, while the scrubbers neutralize harmful acidic gases (like hydrogen bromide and hydrogen fluoride) that are produced during combustion. Landfilling is not an appropriate disposal method for this type of liquid waste.
By adhering to this comprehensive guide, you ensure that your use of this compound aligns with the highest standards of laboratory safety, regulatory compliance, and environmental protection.
References
- 1. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
Introduction: Deconstructing the Hazard Profile
In drug discovery and development, novel chemical entities present unique challenges. 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene is a halogenated aromatic compound, a class of molecules essential for building complex molecular architectures. However, the very features that make them useful—the bromine, methoxy, and trifluoromethyl groups—also dictate their potential hazards. Halogenated hydrocarbons, as a group, can exhibit toxicity, with long-term exposure potentially affecting the liver and kidneys.[1][2] The trifluoromethyl group can influence the compound's reactivity and biological activity, while the aromatic ring system suggests potential for skin absorption.
This guide provides a foundational safety and operational plan, emphasizing the "why" behind each procedural step. Our primary goal is to build a self-validating system of safety, where every action is a conscious, informed decision to mitigate risk.
The Hierarchy of Controls: A Proactive Safety Paradigm
Before we even consider personal protective equipment (PPE), we must apply the hierarchy of controls. PPE is the last line of defense, not the first.[3]
-
Engineering Controls: All work involving this compound must be conducted in a certified chemical fume hood.[4][5][6] This is non-negotiable. The fume hood contains vapors and protects the user from inhalation exposure and potential splashes. Ensure emergency resources like an eyewash station and safety shower are immediately accessible.[5][7]
-
Administrative Controls: Develop and document a Standard Operating Procedure (SOP) specific to your experiment.[5] This SOP should detail every step, from weighing the compound to quenching the reaction and disposing of waste. All personnel handling the substance must be trained on this SOP and the compound's potential hazards.[3]
Personal Protective Equipment (PPE): Your Essential Barrier
Once engineering and administrative controls are in place, a comprehensive PPE plan is required to protect against residual hazards.[3][8][9]
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[8]
-
Recommended for Active Handling: When weighing, transferring, or performing reactions with this compound, upgrade to chemical splash goggles.[5][10] Goggles provide a complete seal around the eyes, offering superior protection from splashes and vapors.
-
High-Risk Operations: For procedures with a significant splash hazard (e.g., transferring large volumes, working under pressure), a face shield must be worn in addition to safety goggles.[8][10] The face shield protects the entire face from direct contact.
Skin and Body Protection
-
Lab Coat: A flame-resistant lab coat is mandatory.[10] It should be fully buttoned with sleeves rolled down to protect your clothing and skin from incidental contact.
-
Gloves (The Critical Choice): The selection of appropriate gloves is paramount. Halogenated solvents and aromatic hydrocarbons can degrade common glove materials.
-
Material: Nitrile gloves are a common starting point for general chemical handling, but they may offer limited protection against prolonged exposure to halogenated compounds.[11] For extended work or direct immersion, heavier-duty gloves such as Viton™ or butyl rubber are recommended.[11][12] However, these thicker gloves can reduce dexterity.[11] A practical approach is to wear two pairs of nitrile gloves ("double-gloving"), changing the outer pair immediately if contamination is suspected.[6]
-
Inspection and Breakthrough: Always inspect gloves for tears or pinholes before use.[13] Understand the concept of "breakthrough time"—the time it takes for a chemical to permeate the glove material. This information is often available from the glove manufacturer.[12][14] Never wear a contaminated glove; if contact occurs, remove the glove immediately using the proper technique, wash your hands thoroughly, and don a new pair.[13]
-
-
Apparel: Always wear long pants and closed-toe shoes in the laboratory.[8][10]
Respiratory Protection
Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary.[15] However, it is crucial to be prepared for non-routine or emergency situations.
-
Emergency Use: In the event of a large spill or fume hood failure, a NIOSH-approved respirator with organic vapor cartridges is required.[4][10] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.
The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport (Closed Container) | Safety Glasses with Side Shields | Nitrile Gloves (Single Pair) | Lab Coat | Not Required |
| Weighing (Solid) / Aliquoting (Liquid) | Chemical Splash Goggles | Double Nitrile Gloves or Neoprene/Butyl | Lab Coat | Not Required (in Fume Hood) |
| Reaction Setup & Workup | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves or Neoprene/Butyl | Lab Coat, Chemical-Resistant Apron | Not Required (in Fume Hood) |
| Small Spill Cleanup (<100 mL) | Chemical Splash Goggles & Face Shield | Neoprene/Butyl Gloves | Lab Coat, Chemical-Resistant Apron | NIOSH-Approved Respirator (if outside fume hood) |
| Large Spill / Emergency | Full-Face Respirator | Heavy-Duty Chemical Gloves (Viton/Butyl) | Chemical-Resistant Suit | Self-Contained Breathing Apparatus (SCBA) |
Operational Plan: A Step-by-Step Workflow
-
Preparation: Before starting, ensure the fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment and reagents.
-
Weighing/Measuring: Conduct all weighing and liquid transfers within the fume hood. Use a disposable weigh boat for solids to minimize contamination of balances.
-
Execution: Perform all experimental steps with the fume hood sash at the lowest practical height.
-
Decontamination: After the procedure, decontaminate all glassware and equipment. A preliminary rinse with a suitable solvent (e.g., acetone) should be performed in the fume hood, with the rinsate collected as hazardous waste.[4]
Disposal Plan: Segregation is Key
Proper waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: Halogenated organic waste must always be collected in a separate, clearly labeled waste container from non-halogenated waste.[4][5][16] Mixing these waste streams is a common and costly mistake, as the disposal methods differ significantly.[16][17]
-
Container Management: Use a designated, compatible, and properly sealed container for halogenated waste.[5][16] The container must be labeled "Hazardous Waste: Halogenated Organics" along with the specific chemical names of the contents.[5][17]
-
Disposal Procedures: Follow all institutional and local regulations for hazardous waste disposal. Never dispose of halogenated organic compounds down the drain.[5][6][17]
Visualizing the PPE Decision Process
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: A decision flowchart for selecting appropriate PPE based on task-specific hazards.
References
- 1. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]
- 2. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. clarionsafety.com [clarionsafety.com]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 13. angenechemical.com [angenechemical.com]
- 14. cdn.mscdirect.com [cdn.mscdirect.com]
- 15. fishersci.com [fishersci.com]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
